Pyrimethamine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H4,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSAUQYGYAYLPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Record name | PYRIMETHAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20974 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021217 | |
| Record name | Pyrimethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pyrimethamine is an odorless white crystalline powder. Tasteless. An antimalarial drug., Solid | |
| Record name | PYRIMETHAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20974 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyrimethamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014350 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>37.3 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 70 °F (NTP, 1992), In water, 10 mg/L (temperature not specified), Practically insoluble in water; slightly soluble in ethanol (about 9 g/L), in dilute HCl (about 5 g/L); soluble in boiling ethanol (about 25 g/L); Very sparingly soluble in propylene glycol and dimethylacetamide at 70 °C, 1.79e-01 g/L | |
| Record name | SID56422411 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PYRIMETHAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20974 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyrimethamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00205 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyrimethamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8042 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyrimethamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014350 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals, White scored tablets contains 25 mg pyrimethamine /Daraprim/ | |
CAS No. |
58-14-0 | |
| Record name | PYRIMETHAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20974 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyrimethamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimethamine [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimethamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00205 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pyrimethamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyrimethamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3061 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrimethamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimethamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3614QOX8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyrimethamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8042 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyrimethamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014350 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
451 to 453 °F (capillary) (NTP, 1992), 233-234 °C (capillary); 240-242 °C (copper block), 233.5 °C | |
| Record name | PYRIMETHAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20974 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pyrimethamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00205 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyrimethamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8042 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyrimethamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014350 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pyrimethamine for the Treatment of Parasitic Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimethamine, a diaminopyrimidine derivative, has long been a cornerstone in the treatment of certain parasitic infections, most notably toxoplasmosis and, historically, malaria. Its mechanism of action centers on the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of parasites. This inhibition disrupts DNA synthesis, ultimately leading to the parasite's death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical applications, and the molecular basis of parasitic resistance. Detailed experimental protocols for the in vitro assessment of this compound's efficacy and its quantification in biological matrices are also presented.
Introduction
This compound is a synthetic antiparasitic agent developed in the mid-20th century.[1] It is primarily used in combination with a sulfonamide to treat toxoplasmosis, an infection caused by the protozoan parasite Toxoplasma gondii.[2][3][4] While historically a key drug in the fight against malaria, its use for this indication has diminished due to widespread resistance in Plasmodium falciparum.[5] This guide delves into the core scientific principles underlying the use of this compound, providing researchers and drug development professionals with a detailed understanding of its properties and the methodologies used to study it.
Mechanism of Action
This compound's antiparasitic activity stems from its high affinity for the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA. By competitively inhibiting DHFR, this compound effectively halts DNA synthesis in the parasite, leading to its demise.
The therapeutic window of this compound is attributed to its selective affinity for the parasitic DHFR over the human enzyme. This selectivity allows for the targeting of the parasite's metabolic pathway with minimal impact on the host's cellular processes at therapeutic doses.
When used in combination with sulfonamides, such as sulfadiazine or sulfadoxine, a synergistic effect is achieved. Sulfonamides inhibit an earlier enzyme in the folate pathway, dihydropteroate synthase (DHPS), leading to a sequential blockade of folic acid synthesis.
Caption: Inhibition of the parasite's folate synthesis pathway by sulfonamides and this compound.
Quantitative Data
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is characterized by good oral absorption and a long elimination half-life. The following table summarizes key pharmacokinetic parameters reported in human studies.
| Parameter | Value | Reference(s) |
| Absorption | ||
| Bioavailability | >90% | |
| Time to Peak Plasma Concentration (Tmax) | 2 - 8 hours | |
| Distribution | ||
| Protein Binding | ~87% | |
| Volume of Distribution (Vd) | 4.379 L/kg (in children) | |
| Metabolism | ||
| Site | Liver | |
| Elimination | ||
| Elimination Half-life (t½) | ~96 hours (adults), 5.5 days (children) | |
| Route of Excretion | Urine (up to 30%) |
In Vitro Efficacy (IC50 Values)
The 50% inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The IC50 values for this compound vary significantly between sensitive and resistant strains of parasites.
| Organism | Strain/Genotype | IC50 (nM) | Reference(s) |
| Plasmodium falciparum | Sensitive (e.g., D6) | < 1 | |
| Resistant (e.g., W2) | > 25 | ||
| HB3 (this compound-resistant) | > 25 | ||
| FCR3 (this compound-sensitive) | < 1 | ||
| Toxoplasma gondii | Type I, II, III |
Parasite Resistance
The emergence of resistance to this compound, particularly in P. falciparum, has significantly limited its clinical utility for malaria. Resistance is primarily conferred by point mutations in the gene encoding DHFR. These mutations reduce the binding affinity of this compound to the enzyme, thereby diminishing its inhibitory effect. In T. gondii, while resistance is less common, mutations in the DHFR gene have also been identified as a mechanism of resistance.
Experimental Protocols
In Vitro Susceptibility Testing of Plasmodium falciparum
This protocol is adapted from established methods for assessing the in vitro susceptibility of P. falciparum to this compound.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or AlbuMAX)
-
This compound stock solution (in DMSO or ethanol)
-
96-well microtiter plates
-
Human erythrocytes (type O+)
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
[3H]-hypoxanthine
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add a suspension of P. falciparum-infected erythrocytes (1% parasitemia, 2.5% hematocrit) to each well.
-
Include drug-free control wells.
-
Incubate the plate at 37°C in a humidified incubator with the specified gas mixture for 48 hours.
-
After 24 hours of incubation, add [3H]-hypoxanthine to each well.
-
Following the 48-hour incubation, harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporation of [3H]-hypoxanthine using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition of [3H]-hypoxanthine uptake against the drug concentration.
Caption: Workflow for the in vitro susceptibility testing of P. falciparum to this compound.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This colorimetric assay measures the inhibition of DHFR activity by this compound.
Materials:
-
Recombinant DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
This compound stock solution
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH, and the this compound dilutions.
-
Add the DHFR enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the DHF substrate to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the this compound concentration.
HPLC Method for this compound Quantification in Plasma
This protocol outlines a reverse-phase high-performance liquid chromatography (HPLC) method for the determination of this compound concentrations in plasma samples.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)
-
Plasma samples
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Acetonitrile or other suitable organic solvent for protein precipitation and extraction
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add the internal standard.
-
Precipitate plasma proteins by adding a sufficient volume of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Elute the compounds isocratically using the prepared mobile phase.
-
Detect this compound and the internal standard using the UV detector at an appropriate wavelength (e.g., 210 nm or 287 nm).
-
-
Quantification:
-
Generate a standard curve by analyzing plasma samples spiked with known concentrations of this compound.
-
Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.
-
Clinical Applications and Considerations
The primary clinical use of this compound is in the treatment of toxoplasmosis, typically in combination with sulfadiazine and supplemented with folinic acid to mitigate bone marrow suppression. It is used to treat both congenital toxoplasmosis and toxoplasmic encephalitis in immunocompromised individuals, such as those with HIV/AIDS.
Due to widespread resistance, this compound is no longer a first-line treatment for malaria. However, it may still have a role in intermittent preventive therapy in specific populations in certain regions.
Common adverse effects of this compound include gastrointestinal distress, rash, and dose-dependent bone marrow suppression (megaloblastic anemia, leukopenia, and thrombocytopenia). The co-administration of folinic acid (leucovorin) is crucial to prevent these hematological toxicities.
Conclusion
This compound remains a vital therapeutic agent for the treatment of toxoplasmosis. Its well-defined mechanism of action, targeting the essential folate pathway in parasites, provides a clear rationale for its use. However, the challenge of drug resistance, particularly in malaria parasites, underscores the importance of ongoing research into new therapeutic strategies and the continued monitoring of parasite susceptibility. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel antiparasitic agents.
References
- 1. graphviz.org [graphviz.org]
- 2. Effectiveness of twice-weekly this compound-sulfadoxine as primary prophylaxis of Pneumocystis carinii pneumonia and toxoplasmic encephalitis in patients with advanced HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Variations in frequencies of drug resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Pyrimethamine Resistance in Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying pyrimethamine resistance in Plasmodium falciparum, the deadliest malaria parasite. The emergence and spread of drug-resistant malaria is a critical global health challenge, and a thorough understanding of the resistance mechanisms is paramount for the development of new antimalarial strategies and for molecular surveillance efforts. This document details the genetic basis of resistance, presents quantitative data on resistance levels, outlines key experimental protocols for its study, and provides visual representations of the core biological pathways and laboratory workflows.
Core Mechanisms of this compound Resistance
This compound is an antifolate drug that competitively inhibits the P. falciparum dihydrofolate reductase (DHFR) enzyme, a critical component of the folate biosynthesis pathway. This pathway is essential for the synthesis of precursors required for DNA replication and amino acid metabolism.[1] Resistance to this compound in P. falciparum is primarily driven by specific genetic alterations that reduce the drug's binding affinity to the DHFR enzyme.
Point Mutations in the Dihydrofolate Reductase (dhfr) Gene
The principal mechanism of this compound resistance is the accumulation of single nucleotide polymorphisms (SNPs) in the dhfr gene (PF3D7_0417200).[2] These mutations alter the amino acid sequence of the enzyme's active site, sterically hindering the binding of this compound while still allowing the binding of its natural substrate, dihydrofolate.[3][4][5]
Resistance levels correlate with the number of accumulated mutations in a stepwise fashion. The key mutations are:
-
S108N: The initial and most critical mutation, conferring a significant level of resistance. It is often the first to emerge under drug pressure.
-
N51I and C59R: These mutations, when added to the S108N background, form the "triple mutant" (N51I/C59R/S108N) which confers a high level of this compound resistance and is widespread in Africa and other regions.
-
I164L: The addition of this mutation to the triple mutant background results in a "quadruple mutant" (N51I/C59R/S108N/I164L). This genotype is associated with the highest levels of this compound resistance and potential clinical failure of sulfadoxine-pyrimethamine (SP) treatment. Quadruple mutations are particularly prevalent in Southeast Asia.
The stepwise acquisition of these mutations is thought to be a result of balancing the fitness cost of the mutations against the selective advantage provided by drug resistance.
Gene Amplification
An additional, though less common, mechanism that can contribute to higher levels of antifolate resistance is the amplification of the dhfr gene. An increase in the copy number of the gene leads to overexpression of the DHFR enzyme, effectively increasing the amount of drug target that must be inhibited. This mechanism has been observed in regions of Southeast Asia and is often associated with amplification of the linked GTP cyclohydrolase 1 (gch1) gene.
Quantitative Data on this compound Resistance
The correlation between the number of dhfr mutations and the level of this compound resistance is quantitatively demonstrated by in vitro drug susceptibility testing, which measures the 50% inhibitory concentration (IC50) of the drug.
Table 1: this compound IC50 Values for P. falciparum Strains with Different dhfr Genotypes
| dhfr Genotype | Number of Mutations | Description | Geometric Mean this compound IC50 (nM) |
| Wild-Type | 0 | Sensitive | 0.04 - 1.37 |
| S108N | 1 | Single Mutant | 559 (for double mutants) |
| N51I/C59R/S108N | 3 | Triple Mutant | 1,720 |
| N51I/C59R/S108N/I164L | 4 | Quadruple Mutant | >42,100 (in a population with high prevalence of quadruple mutants) |
Note: IC50 values can vary between studies and parasite genetic backgrounds. The values presented are indicative of the general trend.
Table 2: Prevalence of Key dhfr Mutations in P. falciparum from Different Regions
| Region | N51I Prevalence (%) | C59R Prevalence (%) | S108N Prevalence (%) | I164L Prevalence (%) | Common Haplotype(s) |
| West Africa (Nigeria, Senegal) | 36 - 85 | 32 - 93 | 78 - 97 | 0 | Triple (IRN) |
| East Africa (Uganda) | 100 | 93.7 | 100 | 12.8 | Triple (IRN), Quadruple (IRNL) |
| Southeast Asia (Thailand, Cambodia) | High | High | High | Significant & Increasing | Quadruple (IRNL) |
| South America (Bolivia) | Common | Common | Common | Common | Not specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound resistance in P. falciparum.
In Vitro Drug Susceptibility Testing: SYBR Green I-Based Fluorescence Assay
This assay measures parasite growth by quantifying the amount of parasite DNA, which is stained by the fluorescent dye SYBR Green I.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum isolates.
Materials:
-
P. falciparum culture (either laboratory-adapted strains or clinical isolates)
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements)
-
96-well microtiter plates (pre-dosed with serial dilutions of this compound)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Methodology:
-
Parasite Preparation: Synchronize parasite cultures to the ring stage. Adjust the parasitemia to ~0.5-1% in a 2% hematocrit suspension in complete medium.
-
Plating: Add 200 µL of the parasite suspension to each well of the pre-dosed 96-well plate. Include drug-free wells as positive controls and uninfected red blood cells as negative controls.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer (final concentration 2x).
-
Freeze the plate at -20°C or -80°C to lyse the red blood cells.
-
Thaw the plate and add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
-
Data Acquisition: Read the fluorescence intensity of each well using a fluorescence plate reader.
-
Data Analysis: Subtract the background fluorescence (uninfected red blood cells) from all readings. Plot the fluorescence values against the drug concentration and use a non-linear regression model to calculate the IC50 value.
Molecular Analysis of the dhfr Gene: PCR and Sanger Sequencing
This protocol allows for the identification of point mutations in the dhfr gene.
Objective: To determine the nucleotide sequence of the P. falciparum dhfr gene to identify resistance-conferring mutations.
Materials:
-
Genomic DNA extracted from P. falciparum (from culture or patient blood spots)
-
PCR primers flanking the dhfr coding region
-
High-fidelity DNA polymerase and dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service or equipment
Methodology:
-
DNA Extraction: Extract genomic DNA from parasite-infected blood using a commercial kit (e.g., QIAamp DNA Blood Mini Kit).
-
PCR Amplification:
-
Set up a PCR reaction using primers that amplify the entire coding sequence of the dhfr gene. Nested or semi-nested PCR approaches can be used to increase specificity and yield from low-parasitemia samples.
-
A typical primary PCR reaction might include: 5 µL of DNA, 0.5 µM of each forward and reverse primer, 25 µL of 2x Master Mix, and nuclease-free water to a final volume of 50 µL.
-
Cycling conditions generally involve an initial denaturation step (e.g., 95°C for 5 min), followed by 30-40 cycles of denaturation (94°C), annealing (50-58°C), and extension (68-72°C), with a final extension step.
-
-
Verification: Run the PCR product on an agarose gel to confirm the amplification of a fragment of the expected size.
-
Purification: Purify the PCR product using a spin column-based kit to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product and sequencing primers (which can be the same as the amplification primers) for bidirectional Sanger sequencing.
-
Sequence Analysis: Align the obtained forward and reverse sequences to a P. falciparum reference sequence (e.g., from PlasmoDB) to identify nucleotide changes and the corresponding amino acid substitutions at codons 51, 59, 108, 164, and others.
Gene Copy Number Variation Analysis: Real-Time Quantitative PCR (qPCR)
This method quantifies the number of copies of a target gene relative to a single-copy reference gene.
Objective: To determine the copy number of the dhfr gene in a P. falciparum isolate.
Materials:
-
Genomic DNA from the test isolate and a reference strain with a known single copy of dhfr (e.g., 3D7).
-
qPCR primers for the dhfr gene and a single-copy reference gene (e.g., β-tubulin).
-
SYBR Green I or TaqMan probe-based qPCR master mix.
-
Real-time PCR instrument.
Methodology:
-
Primer Design and Validation: Design highly specific primers for both the target (dhfr) and reference genes. Validate the primer efficiency by running a standard curve with serial dilutions of genomic DNA. The amplification efficiencies of the target and reference genes must be approximately equal for the ΔΔCt method to be valid.
-
qPCR Reaction Setup: Set up qPCR reactions for each DNA sample (test isolate and reference strain) in duplicate or triplicate for both the dhfr and the reference gene.
-
qPCR Run: Perform the qPCR run on a real-time PCR instrument. The instrument will record the fluorescence signal at each cycle, from which a cycle threshold (Ct) value is determined.
-
Data Analysis (ΔΔCt Method):
-
Step 1: Calculate ΔCt. For each sample, normalize the Ct value of the target gene (dhfr) to the Ct value of the reference gene: ΔCt = Ct(dhfr) - Ct(reference gene)
-
Step 2: Calculate ΔΔCt. Normalize the ΔCt of the test sample to the ΔCt of the reference strain (calibrator): ΔΔCt = ΔCt(test sample) - ΔCt(reference strain)
-
Step 3: Calculate Copy Number. The relative copy number of the dhfr gene in the test sample is calculated as: Copy Number = 2-ΔΔCt
-
A result close to 1.0 indicates a single copy, while a result of ~2.0 would suggest two copies of the gene.
-
Visualizations of Pathways and Workflows
Caption: Folate biosynthesis pathway in P. falciparum and sites of drug inhibition.
Caption: Stepwise accumulation of dhfr mutations and increasing resistance.
Caption: Workflow for characterizing this compound resistance from a field sample.
References
- 1. Frontiers | Chloroquine and Sulfadoxine–this compound Resistance in Sub-Saharan Africa—A Review [frontiersin.org]
- 2. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of this compound resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of this compound resistance in Plasmodium falciparum | Parasitology | Cambridge Core [cambridge.org]
- 5. The mechanism of this compound resistance in Plasmodium falciparum | Semantic Scholar [semanticscholar.org]
The Inhibitory Effect of Pyrimethamine on the Folate Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the mechanism of action of pyrimethamine, a potent inhibitor of the folate synthesis pathway. It is designed for researchers, scientists, and professionals involved in drug development. The document details this compound's role as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the biosynthesis of tetrahydrofolate. By disrupting this pathway, this compound effectively halts the production of nucleic acids and certain amino acids, leading to cell death in susceptible organisms, particularly protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii. This guide summarizes key quantitative data on its inhibitory activity, provides detailed experimental protocols for assessing its efficacy, and includes visualizations of the relevant biochemical pathway and experimental workflows.
Introduction
This compound is a diaminopyrimidine compound that has been a cornerstone in the treatment and prophylaxis of malaria and toxoplasmosis for decades.[1] Its therapeutic efficacy stems from its ability to selectively target a crucial metabolic pathway in these parasites: the de novo synthesis of folate. Folate cofactors are essential for the synthesis of thymidylate, purines, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[1] Organisms like Plasmodium and Toxoplasma rely on their own folate synthesis machinery, making the enzymes in this pathway attractive targets for antimicrobial agents.[2] In contrast, humans lack the enzymes for de novo folate synthesis and instead acquire folates from their diet.[2] This metabolic difference forms the basis for the selective toxicity of this compound.
Mechanism of Action: Targeting Dihydrofolate Reductase
The primary molecular target of this compound is dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] This reaction is a critical step in maintaining the intracellular pool of THF, the active form of folate. This compound acts as a competitive inhibitor, binding to the active site of DHFR with high affinity and preventing the binding of the natural substrate, DHF. The inhibition of DHFR leads to a depletion of THF, which in turn disrupts the synthesis of essential macromolecules, ultimately causing cell cycle arrest and apoptosis.
This compound exhibits a significantly higher affinity for the DHFR enzyme of protozoan parasites compared to the human ortholog, which accounts for its therapeutic window. However, at high doses or with prolonged use, this compound can also inhibit human DHFR, leading to potential side effects such as bone marrow suppression.
The Folate Synthesis Pathway
The folate synthesis pathway is a multi-enzyme process that begins with guanosine triphosphate (GTP). The key step inhibited by this compound is the final reduction of DHF to THF.
Figure 1: Simplified Folate Synthesis Pathway and this compound's Site of Action.
Quantitative Inhibitory Activity of this compound
The potency of this compound is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). These values vary depending on the organism and the presence of mutations in the DHFR gene, which can confer resistance.
Inhibitory Activity against Plasmodium falciparum DHFR
| Strain/Mutant | IC50 (nM) | Ki (nM) | Reference(s) |
| Wild-Type (3D7) | 3.71 ± 6.94 | 1.5 | |
| Single Mutant (S108N) | 92.88 ± 36.02 | - | |
| Double Mutant (C59R + S108N) | - | 72.3 | |
| Triple Mutant (N51I + C59R + S108N) | 815.25 ± 582 | - | |
| Quadruple Mutant (N51I + C59R + S108N + I164L) | > 5000 | 859 |
Inhibitory Activity against Toxoplasma gondii and Human DHFR
| Enzyme Source | IC50 (nM) | Ki (nM) | Reference(s) |
| Toxoplasma gondii DHFR (TgDHFR) | 139 ± 49 | - | |
| Human DHFR (hDHFR) | 760 ± 130 | 470 |
Experimental Protocols
The following protocols are foundational for assessing the activity of this compound and other antifolates.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.
Materials:
-
Purified recombinant DHFR enzyme
-
DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF) solution
-
NADPH solution
-
This compound (or other inhibitors)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations.
-
Prepare working solutions of DHF and NADPH in the assay buffer. Keep on ice and protected from light.
-
Dilute the DHFR enzyme to the desired working concentration in cold assay buffer immediately before use.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 2 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a no-inhibitor control and wells with buffer only as a background control.
-
Add 98 µL of the diluted DHFR enzyme solution to each well containing the inhibitor and to the no-inhibitor control wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mixture containing DHF and NADPH in the assay buffer.
-
Initiate the reaction by adding 100 µL of the reaction mixture to all wells.
-
Immediately begin measuring the absorbance at 340 nm in kinetic mode, with readings taken every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.
-
Subtract the background rate from all other readings.
-
Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro this compound Susceptibility Testing for Plasmodium falciparum
This method, adapted from the World Health Organization's standard in vitro microtest, assesses the effect of this compound on parasite growth and maturation.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
This compound stock solution
-
96-well microtiter plates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
-
Microscope and Giemsa stain
Procedure:
-
Plate Preparation:
-
Prepare serial dilutions of this compound in the culture medium and add to the wells of a 96-well plate. Include drug-free control wells.
-
-
Parasite Culture:
-
Add synchronized ring-stage P. falciparum culture (at a defined parasitemia and hematocrit) to each well.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in the controlled gas environment.
-
-
Assessment of Parasite Growth:
-
After incubation, prepare thin blood smears from each well, stain with Giemsa, and examine under a microscope.
-
Determine the number of schizonts per 200 white blood cells (or a similar metric) for each drug concentration and the control.
-
-
Data Analysis:
-
Calculate the percent inhibition of schizont maturation for each this compound concentration compared to the drug-free control.
-
Determine the IC50 value by plotting the percent inhibition against the drug concentration.
-
Deoxyuridine Suppression Test
This assay measures the integrity of the de novo thymidylate synthesis pathway, which is dependent on folate metabolism. Inhibition of DHFR by this compound will lead to an abnormal result in this test.
Materials:
-
Bone marrow aspirate or other actively dividing cells
-
Culture medium (e.g., Hanks' Balanced Salt Solution)
-
Deoxyuridine (dU) solution
-
[3H]-thymidine (tritiated thymidine)
-
Scintillation fluid and counter
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of the bone marrow cells in the culture medium.
-
-
Incubation with Deoxyuridine:
-
Aliquot the cell suspension into two sets of tubes.
-
To one set, add a solution of deoxyuridine. To the other set (control), add an equal volume of medium.
-
Incubate both sets for 1 hour at 37°C.
-
-
Labeling with [3H]-thymidine:
-
Add [3H]-thymidine to all tubes and incubate for an additional 2-3 hours.
-
-
DNA Extraction and Measurement:
-
Terminate the reaction and wash the cells.
-
Extract the DNA from the cells.
-
Measure the radioactivity incorporated into the DNA using a scintillation counter.
-
-
Data Analysis:
-
The "dU suppression value" is calculated as the ratio of radioactivity in the dU-treated sample to the radioactivity in the control sample, expressed as a percentage.
-
In normal cells, the addition of dU suppresses the incorporation of [3H]-thymidine. In folate-deficient cells (or cells treated with a DHFR inhibitor like this compound), this suppression is significantly reduced.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments to characterize a DHFR inhibitor and a typical workflow for an in vitro inhibition assay.
Figure 2: Logical workflow for characterizing a DHFR inhibitor.
Figure 3: Experimental workflow for an in vitro DHFR inhibition assay.
Conclusion
This compound remains a critical tool in the fight against parasitic diseases due to its potent and selective inhibition of the folate synthesis pathway. Its mechanism of action, centered on the competitive inhibition of DHFR, is well-characterized. This technical guide provides a comprehensive overview of this mechanism, supported by quantitative data and detailed experimental protocols. An understanding of these principles is essential for the continued development of novel antifolate agents and for managing the emergence of drug resistance. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals working in this field.
References
The Historical Development and Therapeutic Application of Pyrimethamine: A Technical Guide
Published: November 29, 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the historical development, mechanism of action, and clinical application of pyrimethamine. Discovered in 1952 by Nobel laureate Gertrude Elion, this compound emerged from a rational drug design approach targeting parasitic folate metabolism.[1][2][3] This document details its progression from a primary antimalarial agent to a crucial component in the treatment of toxoplasmosis.[1][4] Included are summaries of key quantitative data, detailed experimental protocols for assessing its activity, and diagrams illustrating its biochemical pathway and laboratory workflows. This guide serves as a technical resource for professionals in pharmacology and drug development.
Introduction: A Legacy of Rational Drug Design
This compound (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine) is an antiparasitic compound developed in 1952 by Gertrude Elion at Burroughs-Wellcome (now part of GlaxoSmithKline). Its creation was a landmark in the field of pharmacology, representing one of the earliest successes of rational drug design. Elion and her colleague George Hitchings, who were awarded the 1988 Nobel Prize in Physiology or Medicine for their work, hypothesized that they could selectively target pathogenic cells by creating antimetabolites that interfere with nucleic acid synthesis. This compound was specifically designed to be a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the survival of protozoan parasites.
Initially introduced for the treatment of malaria in 1953, its use has evolved in response to widespread resistance in Plasmodium species. Today, it remains a cornerstone therapy for toxoplasmosis, caused by the parasite Toxoplasma gondii, particularly in immunocompromised individuals. This guide explores the key milestones, scientific underpinnings, and quantitative measures that define this compound's enduring, albeit complex, role in medicine.
Mechanism of Action: Selective Inhibition of Dihydrofolate Reductase
This compound's therapeutic effect stems from its potent and selective inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.
By competitively binding to the active site of DHFR, this compound blocks this conversion, leading to a depletion of essential precursors for cell division and growth, ultimately resulting in parasite death. The success of this compound as a therapeutic agent lies in its high affinity for the parasitic DHFR enzyme compared to the human equivalent; it inhibits the plasmodial enzyme at concentrations significantly lower than those required to inhibit mammalian enzymes. This selective toxicity minimizes harm to the host while effectively targeting the parasite.
When used to treat toxoplasmosis, this compound is often administered with a sulfonamide, such as sulfadiazine. Sulfonamides inhibit an earlier enzyme in the folate pathway, dihydropteroate synthase, creating a synergistic, sequential blockade that is highly effective against the parasite.
Figure 1. Mechanism of action of this compound and Sulfonamides in the parasite folate pathway.
Quantitative Data Summary
The efficacy and application of this compound are defined by key quantitative metrics, including its inhibitory concentration against target organisms, prescribed clinical dosages, and its market price.
Table 1: In Vitro Efficacy (IC50)
The 50% inhibitory concentration (IC50) measures the amount of a drug needed to inhibit a biological process by half. It is a standard measure of a drug's potency. IC50 values for this compound can vary significantly based on the parasite strain and the presence of drug-resistance mutations.
| Target Organism | Strain Type | IC50 Range | Notes |
| Plasmodium falciparum | Susceptible | 11.1 - 15.4 nM | African clinical isolates. |
| Plasmodium falciparum | Resistant | 2,030 - 9,440 nM | Strains with DHFR mutations show significantly higher IC50 values. |
| Toxoplasma gondii | Various Genotypes | 0.07 - 0.39 mg/L | Variability observed, but not strongly correlated with specific genotypes. |
Table 2: Clinical Dosage Regimens
Dosage varies significantly depending on the indication (treatment vs. prophylaxis) and the patient population (adult vs. pediatric). It is almost always co-administered with folinic acid (leucovorin) to mitigate side effects like bone marrow suppression by replenishing the host's folate stores.
| Indication | Patient Group | Dosage Details | Co-administered Drugs |
| Toxoplasmosis Treatment | Adults (≥60 kg) | Loading Dose: 200 mg once. Maintenance: 75 mg once daily. | Sulfadiazine (1.5 g q6h) + Leucovorin (10-25 mg daily) |
| Toxoplasmosis Treatment | Adults (<60 kg) | Loading Dose: 200 mg once. Maintenance: 50 mg once daily. | Sulfadiazine (1 g q6h) + Leucovorin (10-25 mg daily) |
| Congenital Toxoplasmosis | Infants | Loading Dose: 2 mg/kg daily for 2 days. Maintenance: 1 mg/kg daily. | Sulfadiazine + Leucovorin |
| Malaria Prophylaxis | Adults | 25 mg once weekly | N/A |
| Acute Malaria Treatment | Adults | 50-75 mg daily for 2 days | Fast-acting schizonticide (e.g., chloroquine, quinine) |
Table 3: Historical Pricing of Daraprim® (this compound)
The price of this compound, sold under the brand name Daraprim, has been a subject of significant public and political debate.
| Time Period | Price per Tablet (25 mg) | Event |
| Pre-August 2015 | US$13.50 | Historical price under previous manufacturers. |
| August 2015 | US$750.00 | Turing Pharmaceuticals acquires marketing rights and implements a >5,000% price increase. |
| May 2018 | US$750.00 | Price remains elevated despite public outcry. |
| Post-February 2020 | Variable | A generic version of this compound was approved in the U.S., leading to more varied pricing. |
Key Experimental Protocols
The characterization of this compound's activity relies on standardized in vitro assays. Below are detailed methodologies for two fundamental experimental protocols.
Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay
This biochemical assay quantifies the ability of an inhibitor like this compound to block the activity of purified DHFR enzyme.
Principle: The activity of DHFR is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm. This decrease corresponds to the oxidation of the cofactor NADPH to NADP⁺ as the substrate dihydrofolate (DHF) is reduced to tetrahydrofolate (THF). An effective inhibitor will slow the rate of this absorbance decrease.
Materials and Reagents:
-
Purified recombinant DHFR enzyme (parasitic or human)
-
NADPH stock solution (e.g., 10 mM)
-
Dihydrofolate (DHF) stock solution (e.g., 10 mM)
-
This compound stock solution (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of DHFR enzyme, NADPH, and DHF in cold assay buffer. Prepare serial dilutions of this compound to test a range of concentrations.
-
Assay Plate Setup: To the wells of a 96-well plate, add:
-
Test Wells: Assay buffer, DHFR enzyme, and a specific concentration of the this compound dilution.
-
Negative Control (No Inhibitor): Assay buffer, DHFR enzyme, and an equivalent volume of DMSO.
-
Positive Control: Assay buffer, DHFR enzyme, and a known DHFR inhibitor (e.g., methotrexate).
-
Blank (No Enzyme): Assay buffer and substrates only, to control for non-enzymatic NADPH oxidation.
-
-
Pre-incubation: Add the enzyme and inhibitor (or DMSO) to the wells. Mix gently and incubate at room temperature for ~15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add NADPH to all wells. To initiate the reaction, add the DHF substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin measuring the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each this compound concentration relative to the negative control.
-
Plot percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Figure 2. Experimental workflow for a DHFR spectrophotometric inhibition assay.
Protocol: In Vitro Susceptibility Assay for Toxoplasma gondii
This cell-based assay determines the efficacy of this compound against live T. gondii parasites infecting a host cell monolayer.
Principle: Host cells (e.g., MRC-5 human fibroblasts) are cultured and infected with T. gondii tachyzoites. The infected cultures are then exposed to serial dilutions of this compound. The drug's efficacy is determined by measuring the reduction in parasite proliferation after a set incubation period, often using methods like ELISA to detect a parasite-specific antigen or qPCR to quantify parasite DNA.
Materials and Reagents:
-
Host cell line (e.g., MRC-5, THP-1) and appropriate culture medium.
-
Live Toxoplasma gondii tachyzoites (e.g., RH strain).
-
This compound stock solution.
-
96-well cell culture plates.
-
Detection reagents (e.g., T. gondii-specific antibody and substrate for ELISA, or DNA extraction kit and primers for qPCR).
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate and culture until they form a confluent monolayer.
-
Parasite Infection: Harvest fresh T. gondii tachyzoites and infect the host cell monolayer at a predetermined multiplicity of infection (MOI).
-
Drug Application: After allowing parasites to invade the host cells (typically 2-4 hours), replace the medium with fresh medium containing serial dilutions of this compound. Include "no drug" controls.
-
Incubation: Incubate the plates for a period that allows for several rounds of parasite replication (e.g., 48-72 hours).
-
Quantification of Parasite Growth:
-
ELISA Method: Lyse the cells and perform an ELISA using an antibody against a major parasite surface antigen (e.g., SAG1) to quantify parasite biomass.
-
qPCR Method: Extract total DNA from the wells and perform a quantitative PCR using primers specific for a T. gondii gene to quantify the number of parasite genomes.
-
-
Data Analysis:
-
Normalize the signal from treated wells to the "no drug" control wells.
-
Calculate the percent inhibition of parasite growth for each drug concentration.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound stands as a testament to the power of mechanism-based drug discovery. Born from the pioneering work of Elion and Hitchings, its journey from a frontline antimalarial to a specialized treatment for toxoplasmosis highlights key themes in pharmacology: the critical importance of selective toxicity, the inevitable challenge of drug resistance, and the complex socioeconomic factors that can influence access to essential medicines. While resistance has limited its use for malaria, its synergistic action with sulfonamides ensures its continued relevance in combating other protozoan infections. The experimental frameworks used to characterize its function, from enzymatic assays to cell-based screens, remain fundamental tools in the ongoing search for new and more effective antiparasitic agents.
References
- 1. In vitro activity of this compound, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. Daraprim (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Methodological & Application
Application Note and Protocol: In Vitro Assay for Pyrimethamine Susceptibility Testing in Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimethamine is an antimalarial drug that functions by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway of Plasmodium. This pathway is critical for the synthesis of nucleic acids, and its disruption prevents parasite replication. The emergence and spread of this compound-resistant P. falciparum strains have compromised its efficacy, making routine surveillance of parasite susceptibility crucial for malaria control programs and drug discovery efforts.
This document provides a detailed protocol for determining the in vitro susceptibility of P. falciparum to this compound using the widely adopted SYBR Green I-based fluorescence assay. This method offers a sensitive, high-throughput, and non-radioactive alternative to traditional microscopic and radioisotopic assays by quantifying parasite proliferation through the measurement of nucleic acid content.
Principle of the Assay
The SYBR Green I assay measures the proliferation of P. falciparum in vitro. The parasite culture is exposed to serial dilutions of this compound for a 72-hour incubation period. At the end of the incubation, red blood cells are lysed, and SYBR Green I, a fluorescent dye that intercalates with double-stranded DNA, is added. The resulting fluorescence intensity is directly proportional to the amount of parasite DNA, which serves as a proxy for parasite growth. By comparing the fluorescence in drug-treated wells to that in drug-free control wells, a dose-response curve is generated, and the 50% inhibitory concentration (IC50) is calculated. For slow-acting drugs like this compound, a 72-hour incubation is necessary to allow for their effect on parasite development.[1][2]
Materials and Reagents
3.1 Parasite and Cell Cultures
-
Plasmodium falciparum strains (e.g., 3D7 - this compound-sensitive, Dd2 - this compound-resistant)
-
Human erythrocytes (blood group O+), washed
-
Asynchronous P. falciparum culture at 3-5% parasitemia
3.2 Media and Solutions
-
Complete Culture Medium (LPLF Medium): RPMI 1640 medium specifically lacking para-aminobenzoic acid (PABA) and folic acid, supplemented with:
-
25 mM HEPES
-
2 mM L-Glutamine
-
50 µg/mL Hypoxanthine
-
0.5% (w/v) Albumax I or 10% (v/v) heat-inactivated human serum
-
20 µg/mL Gentamicin
-
-
Wash Medium: Incomplete RPMI 1640
-
5% (w/v) Sorbitol solution (for synchronization)
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM EDTA, 1.6% (v/v) Triton X-100, 0.016% (w/v) Saponin.[3]
-
SYBR Green I Dye Solution: SYBR Green I (10,000x stock in DMSO) diluted 1:500 in lysis buffer to make a 20x working solution.
3.3 Drug and Consumables
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, black, 96-well flat-bottom microplates
-
Gas mixture for culture: 5% CO₂, 3-5% O₂, and balanced N₂[4]
3.4 Equipment
-
Humidified incubator at 37°C
-
Laminar flow biological safety cabinet
-
Centrifuge
-
Fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm[3]
-
Microscope for parasitemia determination
-
Multichannel pipette
Experimental Protocol
4.1 Preparation of Parasite Culture
-
Synchronization: Synchronize the asynchronous P. falciparum culture to the ring stage using 5% sorbitol treatment. This ensures a uniform starting parasite stage for the assay.
-
Culture Adjustment: After synchronization, culture the parasites for one cycle until they reach the early ring stage again (0-3 hours post-invasion).
-
Assay Suspension: Prepare the final parasite suspension for the assay in LPLF Complete Culture Medium with a starting parasitemia of 0.5% and a final hematocrit of 2%.
4.2 Preparation of Drug Plates
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in LPLF Complete Culture Medium to create a range of concentrations. A typical 2-fold dilution series might range from 2000 nM down to ~1 nM.
-
Plate Predosing: Add 25 µL of each drug dilution to the appropriate wells of a 96-well plate in triplicate. Include drug-free wells (medium only) as a positive control for parasite growth and wells with uninfected erythrocytes as a background control.
4.3 Assay Procedure
-
Initiation: Add 200 µL of the prepared parasite suspension (0.5% parasitemia, 2% hematocrit) to each well of the predosed 96-well plate.
-
Incubation: Place the plate in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C for 72 hours. The long incubation period is crucial for this compound, which primarily acts on later stages of parasite development.
-
Termination: After 72 hours, terminate the assay by sealing the plate and freezing it at -20°C or -80°C. This step lyses the erythrocytes and halts parasite growth.
4.4 Lysis and Staining
-
Thawing: Thaw the frozen plate at room temperature.
-
Staining: Add 25 µL of the 20x SYBR Green I working solution (prepared in lysis buffer) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
4.5 Data Acquisition
-
Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Data Analysis
-
Background Subtraction: Average the fluorescence values from the wells containing uninfected erythrocytes and subtract this background value from all other wells.
-
Growth Inhibition Calculation: Calculate the percentage of parasite growth inhibition for each drug concentration using the following formula: % Inhibition = 100 - [ (RFU of Treated Well / RFU of Drug-Free Control Well) * 100 ] (where RFU is Relative Fluorescence Units)
-
IC50 Determination: Plot the % Inhibition against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value, which is the concentration of this compound that inhibits parasite growth by 50%.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound susceptibility assay.
| Parameter | Value | Reference |
| Parasite Stage | Synchronized Rings (0-3h) | |
| Initial Parasitemia | 0.5% | |
| Final Hematocrit | 2% | - |
| Culture Medium | LPLF RPMI 1640 + 0.5% Albumax I | |
| Plate Format | 96-well, black, flat-bottom | - |
| Assay Volume | 225 µL | - |
| This compound Conc. Range | ~1 nM to 2000 nM (or higher for resistant strains) | |
| Incubation Time | 72 hours | |
| Incubation Conditions | 37°C, 5% CO₂, 3-5% O₂ | |
| Lysis Buffer Components | Tris, EDTA, Saponin, Triton X-100 | |
| SYBR Green I Incubation | 1-2 hours at Room Temperature, in dark | |
| Fluorescence Excitation | ~485 nm | |
| Fluorescence Emission | ~530 nm |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the SYBR Green I-based this compound susceptibility assay.
References
- 1. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an in vitro microtest for determining the susceptibility of Plasmodium falciparum to sulfadoxine—this compound: laboratory investigations and field studies in Port-au-Prince, Haiti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iddo.org [iddo.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing Pyrimethamine in Cancer Cell Line Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimethamine, an FDA-approved antiparasitic drug, has garnered significant interest in oncology research for its potent anticancer properties. Primarily known as a dihydrofolate reductase (DHFR) inhibitor, this compound disrupts folate metabolism, which is crucial for DNA synthesis and cell proliferation.[1] Recent studies have further elucidated its multimodal mechanism of action, including the inhibition of the STAT3 signaling pathway, a key regulator of tumor progression.[2][3][4][5] This document provides detailed application notes and protocols for utilizing this compound in cancer cell line proliferation assays, offering a valuable resource for researchers investigating novel cancer therapeutics.
Mechanism of Action
This compound exerts its anticancer effects through several key mechanisms:
-
Inhibition of Dihydrofolate Reductase (DHFR): As a primary mechanism, this compound competitively inhibits DHFR, an essential enzyme for regenerating tetrahydrofolic acid from dihydrofolate. This blockade of the folate pathway disrupts the synthesis of nucleotides, thereby impeding DNA replication and inhibiting the proliferation of rapidly dividing cancer cells.
-
Inhibition of STAT3 Signaling: this compound has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) transcriptional activity. It can achieve this downstream of STAT3 phosphorylation, nuclear translocation, and DNA binding. The inhibition of STAT3, a transcription factor often constitutively activated in cancer, leads to the downregulation of genes involved in proliferation, survival, and angiogenesis.
-
Induction of Mitophagy and Apoptosis: In some cancer types, such as ovarian cancer, this compound has been shown to induce lethal mitophagy by activating the p38/JNK/ERK signaling pathway. It can also trigger apoptosis through caspase-dependent pathways in various cancer cells.
-
Cell Cycle Arrest: this compound has been observed to induce cell cycle arrest, particularly in the S phase, in cancer cell lines such as prostate and colorectal cancer.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its impact on cancer cell proliferation.
This compound's multifaceted mechanism of action.
General workflow for proliferation assays.
Quantitative Data: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values for this compound across different cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Assay Duration | Reference |
| Ovarian Cancer | SKOV3 | ~40 | 48h | |
| Ovarian Cancer | A2780 | ~30 | 48h | |
| Ovarian Cancer | OVCAR8 | ~60 | 48h | |
| Ovarian Cancer | ES2 | ~20 | 48h | |
| Lung Cancer (NSCLC) | NCI-H460 | 98.17 (24h), 64.31 (48h), 37.60 (72h) | 24-72h | |
| Lung Cancer (NSCLC) | A549 | 83.37 (24h), 40.57 (48h), 28.07 (72h) | 24-72h | |
| Lung Cancer | H460 | 0.01 | Not Specified | |
| Lung Cancer | A549 | 0.73 | Not Specified | |
| Lung Cancer | HCC-1359 | 14.3 | Not Specified | |
| Lung Cancer | HCC-366 | 22.3 | Not Specified | |
| Lung Cancer | H2087 | >100 | Not Specified | |
| Prostate Cancer | DU145 | Not Specified | Not Specified | |
| Prostate Cancer | PC3 | Not Specified | Not Specified | |
| Colorectal Cancer | HCT116 | 0.4 | 72h | |
| Colorectal Cancer | DLD1 | 12.3 | 72h | |
| Colorectal Cancer | RKO | 10.0 | 72h | |
| Colorectal Cancer | SW480 | 4.4 | 72h | |
| Colorectal Cancer | HT29 | 5.0 | 72h | |
| Esophageal Squamous Cell Carcinoma | KYSE70 | 0.23 | Not Specified |
Experimental Protocols
Detailed methodologies for key proliferation assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-100,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation with Drug: Incubate the cells with this compound for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
BrdU (Bromodeoxyuridine) Cell Proliferation Assay
This immunoassay measures DNA synthesis by detecting the incorporation of BrdU, a thymidine analog, into the DNA of proliferating cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
96-well plates
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
Secondary antibody-HRP conjugate
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C. The incubation time will depend on the cell division rate.
-
Fixation and Denaturation: Remove the labeling solution and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells and add the anti-BrdU antibody. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody and Detection: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Add TMB substrate and incubate until color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to grow into a colony, thereby testing its long-term survival and proliferative capacity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well or 12-well plates
-
Trypsin-EDTA
-
Fixing solution (e.g., paraformaldehyde)
-
Staining solution (e.g., crystal violet)
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with this compound at various concentrations.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a humidified 5% CO2 incubator, allowing colonies to form.
-
Fixation: Gently wash the colonies with PBS and fix them with a fixing solution for about 15-20 minutes.
-
Staining: Stain the colonies with a staining solution (e.g., 0.5% crystal violet) for 10-30 minutes.
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Conclusion
This compound presents a promising avenue for cancer therapy due to its well-characterized inhibitory effects on DHFR and STAT3, as well as other critical cancer-related pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the antiproliferative effects of this compound in various cancer cell lines. Careful optimization of experimental conditions for each specific cell line is crucial for obtaining reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The antimicrobial drug this compound inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antimicrobial drug this compound inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The STAT3 inhibitor this compound displays anti-cancer and immune stimulatory effects in murine models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xenograft Models in Testing Pyrimethamine's Anti-Tumor Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrimethamine, an FDA-approved antimalarial drug, has demonstrated significant anti-tumor activity across a variety of cancer types.[1][2] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis.[3][4][5] This inhibition disrupts folate metabolism, thereby impeding the proliferation of rapidly dividing cancer cells. Beyond its effect on DHFR, this compound has been shown to modulate several key signaling pathways implicated in cancer progression, including STAT3, p38 MAPK, and NF-κB. Xenograft models provide a robust in vivo platform to evaluate the therapeutic potential of this compound, allowing for the assessment of its impact on tumor growth, metastasis, and underlying molecular mechanisms.
These application notes provide a comprehensive overview and detailed protocols for utilizing xenograft models to test the anti-tumor effects of this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose | Treatment Duration | Tumor Volume Reduction vs. Control | Reference |
| Lewis Lung Cancer | LLC | C57BL/6J | Not Specified | Not Specified | Significant suppression | |
| Prostate Cancer | PC3 | Nude Mice | Not Specified | 28 days | Significant suppression | |
| Non-Small Cell Lung Cancer | A549 | Nude Mice | Not Specified | Not Specified | Effective inhibition | |
| Ovarian Cancer | A2780 | Nude Mice | 15 mg/kg | 30 days | Significant suppression | |
| Colorectal Cancer | CT26 | Not Specified | 60 mg/kg/day | Not Specified | Significant suppression | |
| Breast Cancer | TM40D-MB | BTBM Mice | Not Specified | Not Specified | Significant reduction | |
| Breast Cancer | TUBO | BALB-NeuT Mice | Not Specified | Not Specified | Significant reduction |
Table 2: In Vitro Inhibitory Effects of this compound
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Ovarian Cancer | SKOV3 | IC50 | 20-60 µM | |
| Ovarian Cancer | A2780 | IC50 | 20-60 µM | |
| Ovarian Cancer | OVCAR8 | IC50 | 20-60 µM | |
| Ovarian Cancer | ES2 | IC50 | 20-60 µM | |
| Prostate Cancer | DU145 | IC50 | Not Specified | |
| Prostate Cancer | PC3 | IC50 | Not Specified | |
| Lung Cancer | NCI-H460 | DHFR Activity Inhibition | Significant | |
| Various Cancers | MCF-7, NCI-H460, NCI-H446 | Inhibition Rate (50 µmol/L) | Varied |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
Experimental Workflow for Xenograft Studies
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Model
Objective: To establish a subcutaneous tumor model in immunocompromised mice to evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., PC3, A549, LLC)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Immunocompromised mice (e.g., nude mice, C57BL/6J)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium to the desired concentration (e.g., 6 x 10^6 cells/100 µL). Keep cells on ice.
-
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. Ensure proper handling and sterile conditions throughout the procedure.
-
Cell Inoculation:
-
Gently restrain the mouse.
-
Subcutaneously inject the cell suspension (typically 100-200 µL) into the right flank of the mouse.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Protocol 2: In Vivo Drug Administration and Efficacy Evaluation
Objective: To administer this compound to tumor-bearing mice and evaluate its effect on tumor growth.
Materials:
-
Tumor-bearing mice from Protocol 1
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
Gavage needles or appropriate injection supplies
Procedure:
-
Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups (n=8 per group is common).
-
Drug Preparation: Prepare this compound solution at the desired concentration in the appropriate vehicle.
-
Drug Administration:
-
Administer this compound to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection). Dosing will vary based on the cancer model.
-
Administer the vehicle to the control group using the same route and volume.
-
Continue treatment for the specified duration (e.g., 28-30 days).
-
-
Data Collection:
-
Continue to measure tumor volume and body weight throughout the treatment period.
-
-
Endpoint:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and photograph them.
-
Collect tumors and other relevant tissues (e.g., lungs for metastasis studies) for further analysis.
-
Protocol 3: Immunohistochemical Analysis of Tumor Tissues
Objective: To analyze the expression of relevant protein markers in tumor tissues to elucidate the mechanism of this compound's action.
Materials:
-
Excised tumor tissues
-
Formalin or other fixatives
-
Paraffin
-
Microtome
-
Primary antibodies (e.g., against Ki67, CD8, E-cadherin, Vimentin, MMP2, MMP9)
-
Secondary antibodies
-
DAB substrate kit
-
Microscope
Procedure:
-
Tissue Processing:
-
Fix the excised tumors in 10% formalin.
-
Embed the fixed tissues in paraffin.
-
-
Sectioning: Cut thin sections (e.g., 4 µm) of the paraffin-embedded tissues using a microtome.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.
-
Incubate with the primary antibody overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate and mount the sections.
-
Capture images using a microscope.
-
Quantify the staining intensity and the percentage of positive cells.
-
Protocol 4: Western Blot Analysis
Objective: To determine the effect of this compound on the expression levels of proteins in key signaling pathways.
Materials:
-
Tumor tissue lysates or cell lysates
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., against p38, p-p38, p65, Bcl-2, Caspase-3)
-
Secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize tumor tissues or lyse cells in RIPA buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software. Normalize to a loading control like GAPDH.
-
References
- 1. Frontiers | this compound Elicits Antitumor Effects on Prostate Cancer by Inhibiting the p38-NF-κB Pathway [frontiersin.org]
- 2. This compound Elicits Antitumor Effects on Prostate Cancer by Inhibiting the p38-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound reduced tumour growth in pre-clinical cancer models: a systematic review to identify potential pre-clinical studies for subsequent human clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Pyrimethamine Treatment Protocols for Experimental Autoimmune Diseases: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimethamine, an established anti-parasitic drug, is gaining attention for its potential immunomodulatory and anti-inflammatory properties. Its mechanism of action, which includes the inhibition of dihydrofolate reductase (DHFR) and Signal Transducer and Activator of Transcription 3 (STAT3), makes it a candidate for repositioning in the treatment of autoimmune diseases. This document provides detailed application notes and protocols for the use of this compound in a preclinical model of rheumatoid arthritis, specifically Collagen-Induced Arthritis (CIA). The information is based on published research and is intended to guide the design and execution of similar experimental studies.
Data Presentation
The following tables summarize the treatment protocol and key outcome measures from a study by Saadat et al. (2005) investigating the efficacy of this compound in a rat model of Collagen-Induced Arthritis (CIA).[1] It is important to note that while the study reported significant reductions in disease parameters, the specific quantitative values for treatment groups were not available in the accessed literature. The tables are therefore presented with qualitative descriptions of the results.
Table 1: this compound Treatment Protocol in Rat Collagen-Induced Arthritis (CIA) Model
| Parameter | Description |
| Animal Model | Lewis Rats |
| Disease Induction | Collagen-Induced Arthritis (CIA) |
| Treatment Group | This compound (PYR) |
| Control Groups | Untreated CIA rats, Methotrexate (MTX) treated CIA rats |
| Route of Administration | Intraperitoneal (i.p.) injection |
| Treatment Initiation | Day 25 post-immunization |
| Treatment Duration | 10 days (until day 35) |
| Dosage | Specific dosage not available in the abstract. General toxicity studies in rats have used oral doses ranging from 6.25 to 50 mg/kg/day.[2] |
Table 2: Summary of this compound's Therapeutic Effects in Rat CIA Model
| Outcome Measure | Method | Result with this compound Treatment |
| Paw Edema | Clinical scoring | Significant reduction in paw edema compared to untreated rats.[1] |
| Anti-Type II Collagen (CII) Antibody Response | ELISA | Significant decrease in anti-CII antibody levels compared to untreated rats.[1] |
| Nitric Oxide (NO) Formation | Griess Assay | Significant reduction in nitric oxide formation compared to untreated controls.[1] |
| Joint Inflammation | Histopathological assessment | Reduced inflammatory cell infiltrate in the joints. |
| Tissue Edema and Bone Erosion | Histopathological and radiographic assessment | Markedly reduced tissue edema and bone erosion in the paws. |
| Biocompatibility | Cytotoxicity analysis | Greater tolerability compared with methotrexate. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Lewis Rats
Objective: To induce an experimental model of rheumatoid arthritis.
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
0.1 M acetic acid
-
Syringes and needles (26-gauge)
Procedure:
-
Preparation of Collagen Emulsion: Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C. Prepare an emulsion by mixing equal volumes of the collagen solution and Complete Freund's Adjuvant (CFA). Emulsify by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
Primary Immunization (Day 0): Anesthetize the rats. Inject 0.1 mL of the collagen emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 7 or 21): Prepare a fresh collagen emulsion. Administer a booster injection of 0.1 mL of the emulsion intradermally at a site near the primary injection.
-
Monitoring of Arthritis: Beginning 10 days after the booster injection, visually inspect the paws daily for signs of arthritis (erythema and swelling).
-
Clinical Scoring of Arthritis: Score the severity of arthritis for each paw on a scale of 0-4:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb. The maximum score per rat is 16. Treatment is typically initiated when a clinical score of 4-6 is reached.
-
Measurement of Anti-Type II Collagen Antibodies (ELISA)
Objective: To quantify the levels of circulating antibodies against type II collagen.
Materials:
-
96-well ELISA plates
-
Bovine type II collagen
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Rat serum samples
-
HRP-conjugated anti-rat IgG secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of type II collagen solution (5 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of diluted rat serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-rat IgG secondary antibody (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Measurement of Nitric Oxide (Griess Assay)
Objective: To determine the concentration of nitrite, a stable metabolite of nitric oxide, in biological samples (e.g., serum or culture supernatant).
Materials:
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Collect serum or cell culture supernatant. If necessary, centrifuge the samples to remove any particulate matter.
-
Standard Curve: Prepare a series of nitrite standards of known concentrations.
-
Assay:
-
Pipette 50 µL of each standard and sample into separate wells of a 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Reading: Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Histopathological Assessment of Arthritis
Objective: To evaluate the extent of inflammation, cartilage destruction, and bone erosion in the joints.
Materials:
-
Rat paws/joints
-
Formalin (10% neutral buffered)
-
Decalcifying solution
-
Paraffin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O stain
-
Microscope
Procedure:
-
Tissue Processing:
-
Dissect the paws/joints and fix them in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution until the bones are soft.
-
Process the tissues through a series of alcohol and xylene washes and embed them in paraffin.
-
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Stain sections with H&E to visualize inflammatory cell infiltration, synovial hyperplasia, and pannus formation.
-
Stain sections with Safranin O to assess cartilage damage (loss of proteoglycans).
-
-
Scoring: Score the histological sections for the following parameters on a scale of 0-3 or 0-4:
-
Inflammation: (0=none, 1=mild, 2=moderate, 3=severe) based on the number of infiltrating inflammatory cells.
-
Pannus formation: (0=none, 1=mild, 2=moderate, 3=severe) based on the extent of synovial tissue invasion into the cartilage.
-
Cartilage destruction: (0=none, 1=mild, 2=moderate, 3=severe) based on the loss of Safranin O staining and structural damage.
-
Bone erosion: (0=none, 1=mild, 2=moderate, 3=severe) based on the extent of bone resorption at the cartilage-bone interface.
-
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action in Autoimmunity
This compound's therapeutic effects in experimental autoimmune diseases are thought to be mediated through its inhibition of the JAK/STAT signaling pathway, particularly STAT3. In rheumatoid arthritis, pro-inflammatory cytokines such as IL-6 bind to their receptors, leading to the activation of Janus kinases (JAKs), which in turn phosphorylate and activate STAT3. Activated STAT3 then translocates to the nucleus and promotes the transcription of genes involved in inflammation, cell proliferation, and survival. By inhibiting STAT3, this compound can potentially dampen this pro-inflammatory cascade.
Caption: this compound inhibits the activation of STAT3, a key transcription factor in inflammatory signaling.
Experimental Workflow for Evaluating this compound in CIA
The following diagram outlines the key steps in an experimental workflow to assess the efficacy of this compound in the collagen-induced arthritis model.
Caption: Workflow for testing this compound's efficacy in a rat model of collagen-induced arthritis.
References
- 1. Effect of this compound in experimental rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collaborative work to evaluate toxicity on male reproductive organs by repeated dose studies in rats 21). Comparison of the effects of 2- and 4-weeks this compound treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pyrimethamine in Studies of Congenital Toxoplasmosis Transmission
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrimethamine in preclinical and clinical research focused on preventing the vertical transmission of Toxoplasma gondii, the causative agent of congenital toxoplasmosis. This document outlines the mechanism of action of this compound, summarizes key quantitative data from pivotal studies, and provides detailed experimental protocols for relevant assays.
Introduction
Congenital toxoplasmosis can lead to severe neurological and ocular damage in the fetus. This compound, often used in combination with sulfadiazine, is a cornerstone of treatment aimed at preventing mother-to-child transmission of T. gondii. This document serves as a resource for researchers designing and conducting studies to evaluate the efficacy and mechanisms of this compound-based therapies.
Mechanism of Action
This compound is a folic acid antagonist that selectively inhibits the dihydrofolate reductase (DHFR) enzyme of protozoa, including Toxoplasma gondii.[1][2] This inhibition is significantly more potent against the parasite's DHFR than the mammalian host's enzyme.[3] DHFR is a critical enzyme in the folate synthesis pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1][2]
By blocking this pathway, this compound disrupts DNA synthesis and cell division in T. gondii, ultimately leading to parasite death. The synergistic effect of combining this compound with a sulfonamide, such as sulfadiazine, which inhibits an earlier enzyme in the folate synthesis pathway (dihydropteroate synthase), results in a more potent antiparasitic effect.
Quantitative Data from Key Studies
The efficacy of this compound in preventing congenital toxoplasmosis has been evaluated in both clinical and preclinical studies.
Clinical Studies
A randomized clinical trial (NCT01189448) compared the efficacy of this compound plus sulfadiazine versus spiramycin in preventing mother-to-child transmission of T. gondii following maternal seroconversion. Additionally, a systematic review and meta-analysis provided broader data on the effectiveness of various treatment regimens.
| Parameter | This compound + Sulfadiazine Group | Spiramycin Group | Untreated Group | Reference |
| Mother-to-Child Transmission Rate (NCT01189448) | 18.5% (12/65) | 30% (18/60) | N/A | |
| Positive T. gondii PCR in Amniotic Fluid (NCT01189448) | 10.4% (7/67) | 20.3% (13/64) | N/A | |
| Fetal Cerebral Ultrasound Anomalies (NCT01189448) | 0% (0/73) | 8.6% (6/70) | N/A | |
| Vertical Transmission Risk (Meta-analysis) | RR: 0.22 | RR: 0.54 | Baseline | |
| Infection Rate in Newborns of Treated vs. Untreated Mothers (Meta-analysis) | 18% (of 8600) | N/A | 58% (of 1586) |
Preclinical Studies
Studies in animal models, such as rhesus monkeys, have provided further evidence of the efficacy of this compound and sulfadiazine in preventing congenital transmission.
| Animal Model | Treatment Regimen | Outcome | Reference |
| Rhesus Monkeys | This compound (1 mg/kg/day) + Sulfadiazine (50 mg/kg/day) + Folinic Acid (3.5 mg/week) | Parasite became undetectable in amniotic fluid 10-13 days after starting treatment. T. gondii was not found in the neonates at birth. In the untreated control group, the parasite was present at birth in 3 out of 4 fetuses. |
Experimental Protocols
Clinical Trial Workflow for Evaluating this compound Efficacy
The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of this compound in preventing congenital toxoplasmosis.
Protocol for a Randomized Clinical Trial (based on NCT01189448):
-
Patient Recruitment: Pregnant women with documented toxoplasmosis seroconversion after 14 weeks of gestation are eligible.
-
Randomization: Participants are randomly assigned to one of two treatment arms.
-
Treatment Arms:
-
Arm 1: this compound (50 mg once daily) + Sulfadiazine (1g three times daily) + Folinic Acid (50 mg once a week).
-
Arm 2 (Control): Spiramycin (1g three times daily).
-
-
Prenatal Diagnosis: Amniocentesis is offered after 18 weeks of gestation to test for T. gondii DNA by PCR.
-
Follow-up: Monthly fetal ultrasounds are performed. Mothers and neonates are monitored for clinical and biological tolerance to the treatment.
-
Primary Outcome: The rate of mother-to-child transmission, as determined by PCR on amniotic fluid and/or the presence of specific antibodies in the neonate.
Preclinical Animal Study Workflow
The following diagram illustrates a typical workflow for an animal study evaluating this compound's efficacy.
Protocol for a Rhesus Monkey Study:
-
Animal Model: Pregnant rhesus monkeys.
-
Infection: Intravenous infection with T. gondii at day 90 of pregnancy.
-
Diagnosis: Antenatal diagnosis of fetal infection via PCR on amniotic fluid.
-
Treatment: Upon confirmation of fetal infection, treatment is initiated with this compound (1 mg/kg/day, orally) and sulfadiazine (50 mg/kg/day, orally), supplemented with folinic acid (3.5 mg once a week).
-
Monitoring: Serial amniotic fluid samples are collected to monitor parasite presence by PCR.
-
Outcome: The presence or absence of T. gondii in the neonate at birth is determined.
Protocol for T. gondii DNA Detection in Amniotic Fluid by PCR
Principle: This method is used to detect the presence of T. gondii DNA in amniotic fluid, indicating fetal infection.
Materials:
-
Amniotic fluid sample
-
DNA extraction kit
-
PCR primers and probe targeting a T. gondii-specific gene (e.g., B1 gene or the 529-bp repeat element)
-
PCR master mix
-
Real-time PCR instrument
Procedure:
-
Sample Preparation: Centrifuge the amniotic fluid to pellet cells and parasites.
-
DNA Extraction: Extract total DNA from the pellet using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification:
-
Prepare a PCR reaction mix containing the extracted DNA, primers, probe, and PCR master mix.
-
Perform real-time PCR using an appropriate thermal cycling protocol.
-
-
Data Analysis: A positive signal indicates the presence of T. gondii DNA. For quantitative PCR, a standard curve can be used to determine the parasite load.
Protocol for Anti-Toxoplasma IgG Antibody Detection by ELISA
Principle: This assay detects the presence of IgG antibodies against T. gondii in serum, which can indicate a past or recent infection.
Materials:
-
Serum sample
-
Microtiter plate coated with T. gondii antigens
-
Enzyme-conjugated anti-human IgG antibody
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Sample Incubation: Dilute serum samples and add them to the antigen-coated wells. Incubate to allow anti-Toxoplasma IgG to bind to the antigens.
-
Washing: Wash the plate to remove unbound antibodies.
-
Conjugate Incubation: Add the enzyme-conjugated anti-human IgG antibody to the wells and incubate. This will bind to any captured anti-Toxoplasma IgG.
-
Washing: Wash the plate to remove unbound conjugate.
-
Substrate Reaction: Add the substrate solution to the wells. The enzyme on the conjugate will convert the substrate, producing a color change.
-
Stopping the Reaction: Add the stop solution to halt the reaction.
-
Reading: Measure the absorbance of each well using a microplate reader. The intensity of the color is proportional to the amount of anti-Toxoplasma IgG in the sample.
Protocol for Quantification of T. gondii Brain Cysts in Mice
Principle: This method is used to assess the parasite burden in the brain of chronically infected mice, a key endpoint in many preclinical efficacy studies.
Materials:
-
Mouse brain tissue
-
Buffered saline (pH 7.2)
-
Teflon homogenizer
-
Hemocytometer or other counting chamber
-
Microscope
Procedure:
-
Brain Homogenization: Harvest the mouse brain and homogenize it in a known volume of buffered saline using a Teflon homogenizer.
-
Sample Preparation: Take a small, fixed volume (e.g., 10 µl) of the brain homogenate.
-
Cyst Counting:
-
Load the homogenate onto a hemocytometer.
-
Using a microscope at 400x magnification, count the number of T. gondii cysts in a defined area.
-
Repeat the count for several fields to obtain an average.
-
-
Calculation of Total Brain Cyst Burden: The total number of cysts in the brain can be estimated based on the average count per unit volume and the total volume of the brain homogenate.
Conclusion
This compound, particularly in combination with sulfadiazine, remains a critical therapeutic agent in the management of toxoplasmosis and the prevention of congenital transmission. The quantitative data and experimental protocols provided in these application notes are intended to support the design and execution of robust preclinical and clinical studies aimed at further optimizing treatment strategies for this important parasitic infection.
References
Application Notes and Protocols: Immunohistochemical Assessment of Pyrimethamine's Effect on Tumor Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimethamine, an FDA-approved drug for treating malaria and toxoplasmosis, is a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] Its mechanism of interfering with folate metabolism, essential for DNA synthesis, has led to its investigation as a repurposed anti-cancer agent.[2][3] Emerging studies indicate that this compound exhibits antitumor activity across various cancers, including prostate, colorectal, lung, and ovarian cancer, by modulating several key signaling pathways.[4]
Immunohistochemistry (IHC) is an invaluable technique for evaluating the in-situ effects of therapeutic agents on tumor tissue. It provides crucial spatial information on protein expression, localization, and modification within the tumor microenvironment, which is often lost in lysate-based assays like western blotting. This document provides detailed protocols and application notes for using IHC to assess the cellular and molecular impact of this compound on tumor tissues, focusing on key biomarkers related to its mechanism of action.
This compound's Antitumor Mechanisms and Signaling Pathways
This compound exerts its anticancer effects through multiple mechanisms. While its primary target is DHFR, leading to the disruption of DNA synthesis and cell cycle arrest, it also modulates critical signaling cascades involved in cell survival, proliferation, and apoptosis.
Key Signaling Pathways Modulated by this compound:
-
DHFR Inhibition: As a competitive inhibitor of dihydrofolate reductase, this compound blocks the regeneration of tetrahydrofolic acid, a cofactor required for DNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.
-
p38 MAPK Pathway: In several cancers, including prostate, colorectal, and ovarian, this compound has been shown to activate or inhibit the p38 MAPK pathway, leading to downstream effects on cell cycle, apoptosis, and senescence.
-
STAT3 Pathway: this compound can act as a STAT3 inhibitor, suppressing the growth and invasion of cancer cells, such as in breast cancer.
-
NF-κB Pathway: In prostate cancer, this compound has been observed to suppress tumor growth by inhibiting the p38-NF-κB axis.
-
JNK/ERK Pathway: Studies in ovarian cancer suggest that this compound induces lethal mitophagy by activating the p38/JNK/ERK signaling pathway.
Below are diagrams illustrating the key signaling pathways affected by this compound.
References
- 1. This compound inhibits cell growth by inducing cell senescence and boosting CD8+ T-cell mediated cytotoxicity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Inhibits Human Ovarian Cancer by Triggering Lethal Mitophagy via Activating the p38/JNK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Elicits Antitumor Effects on Prostate Cancer by Inhibiting the p38-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrimethamine Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Pyrimethamine dosage for your in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate starting dose of this compound for my animal model?
Selecting a starting dose depends on the animal species, the disease model, and the therapeutic goal. For treating murine toxoplasmosis, daily oral doses have ranged from 6.25 to 200 mg/kg.[1][2][3] A common approach is to start with a dose described in a similar published study and then perform a dose-ranging study to determine the optimal dose for your specific experimental conditions. For example, in a murine model of acute toxoplasmosis, daily dosages of 6.25, 12.5, 25, 50, and 200 mg/kg administered in mouse chow have been used.[1] Another study on experimental toxoplasmosis in mice used a daily oral dose of 12.5 mg/kg for ten days.[2]
Q2: What is the recommended route of administration for this compound in animal studies?
The most common route of administration in published studies is oral, either mixed in the feed or administered by oral gavage. Oral gavage ensures accurate dosing for each animal. Formulating this compound as a suspension in a suitable vehicle like corn oil or a solution with carboxymethylcellulose is a common practice.
Q3: How can I improve the bioavailability of this compound?
Limited bioavailability can be a challenge with this compound. Co-administration with a sulfonamide, such as sulfadoxine, can enhance its efficacy. Additionally, formulation strategies like creating a nanosuspension have been shown to improve bioavailability and lead to a more rapid onset of action in rats.
Q4: What are the signs of this compound toxicity in animals and how can I monitor for them?
This compound can cause dose-dependent toxicity. In mice, single intraperitoneal doses of 5, 10, 20, and 40 mg/kg have been shown to increase the frequency of abnormal sperm shape and decrease epididymal sperm counts. A key mechanism of toxicity is folate deficiency, which can lead to bone marrow suppression, manifesting as agranulocytosis, megaloblastic anemia, and thrombocytopenia. Concurrent administration of folinic acid (leucovorin) is strongly recommended to mitigate these effects. Regular monitoring of complete blood counts (CBCs) is advisable, especially during long-term studies.
Q5: What are the key pharmacokinetic parameters of this compound in common animal models?
Pharmacokinetic parameters can vary between species and with different formulations. In rats, the plasma half-life of this compound is approximately 96 hours. One study in Wistar rats administered an oral dose of 1.25 mg/kg and reported a peak plasma concentration (Cmax) of up to 2356 ng/mL within 2 hours when co-administered with sulfonamides. Another study in Sprague Dawley rats using a 30 mg/kg oral gavage dose showed that a therapeutic plasma concentration for toxoplasmosis (0.8–1.5 µg/ml) was maintained for 48 hours.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lack of Efficacy | - Insufficient dosage- Poor bioavailability- Drug resistance | - Perform a dose-escalation study.- Consider co-administering with a sulfonamide.- Investigate alternative formulations like nanosuspensions to improve absorption.- If drug resistance is suspected, confirm the sensitivity of the parasite strain. |
| Animal Weight Loss or Signs of Illness | - Drug toxicity- Disease progression | - Monitor for signs of folate deficiency (e.g., changes in blood parameters).- Administer folinic acid (leucovorin) to mitigate bone marrow suppression.- Reduce the dose of this compound or discontinue treatment if severe toxicity is observed.- Assess disease progression to differentiate from drug-related side effects. |
| Variability in Experimental Results | - Inconsistent dosing- Differences in drug absorption among animals | - Use oral gavage for precise dosing.- Ensure the drug formulation is homogenous and stable.- Monitor plasma drug concentrations in a subset of animals to assess pharmacokinetic variability. |
Data Presentation
Table 1: this compound Dosage Regimens in Murine Models
| Disease Model | Animal Strain | Dosage | Route of Administration | Duration | Reference |
| Acute Toxoplasmosis | CD1 | 6.25, 12.5, 25, 50, 200 mg/kg/day | In chow | - | |
| Experimental Toxoplasmosis | BALB/c | 12.5 mg/kg/day | Oral | 10 days | |
| Acute Toxoplasmosis | NIH | 60 mg/kg/day | Oral | 10 days | |
| Experimental Toxoplasmosis | BALB/c | 6.25, 12.5 mg/kg/day | Oral | 10 days |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Rat Strain | Dosage | Route | Formulation | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference |
| Wistar | 1.25 mg/kg | Oral | Marketed suspension (with sulfonamides) | ~2356 | 2 | - | |
| Sprague Dawley | 30 mg/kg | Oral Gavage | Water suspension | - | - | - |
Table 3: Toxicity Profile of this compound in Mice
| Animal Strain | Dosage | Route | Observed Toxic Effects | Reference |
| - | 5, 10, 20, 40 mg/kg (single dose) | Intraperitoneal | Increased abnormal sperm shape, decreased epididymal sperm counts | |
| BALB/c | 60 mg/kg/day (with Zidovudine) | Oral Gavage | 100% lethality after 30 days, macrocytic anemia, leukopenia |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension
-
Materials: this compound powder, vehicle (e.g., 0.5% carboxymethylcellulose in water, corn oil).
-
Calculation: Determine the total volume of suspension needed and the required concentration based on the desired dose and the average weight of the animals.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Suspension: Gradually add the vehicle to the powder in a mortar and pestle, triturating to form a smooth, uniform paste.
-
Dilution: Continue to add the vehicle in small portions while mixing until the final volume is reached.
-
Storage: Store the suspension in a labeled, light-protected container. Shake well before each use to ensure homogeneity.
Protocol 2: In Vivo Dose Optimization Workflow
This protocol outlines a general workflow for optimizing the dose of this compound in a new animal model.
Visualizations
Signaling Pathway and Experimental Logic
The following diagram illustrates the decision-making process when troubleshooting common issues encountered during in vivo studies with this compound.
References
- 1. This compound concentrations in serum during treatment of acute murine experimental toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The evaluation of the efficacy of azithromycin and this compound used alone or in combination in the treatment of an experimental infection in mice by Toxoplasma gondii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of Drugs against Toxoplasma gondii Combined with Immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pyrimethamine Resistance in Laboratory Parasite Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrimethamine and this compound-resistant parasite strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in parasites like Plasmodium falciparum?
A1: The primary mechanism of this compound resistance is the development of point mutations in the gene encoding the enzyme dihydrofolate reductase (DHFR).[1][2][3][4] this compound normally inhibits DHFR, which is crucial for the parasite's folate biosynthesis pathway, thereby preventing DNA synthesis and cell division.[5] Specific mutations in the dhfr gene reduce the binding affinity of this compound to the enzyme, rendering the drug less effective.
Q2: Which specific mutations in the dhfr gene are associated with this compound resistance?
A2: Several key mutations in the dhfr gene are strongly associated with varying levels of this compound resistance. The most significant is a mutation at codon 108 (S108N). Additional mutations at codons 51 (N51I), 59 (C59R), and 164 (I164L) can confer progressively higher levels of resistance. The accumulation of these mutations, such as the "triple mutant" (N51I, C59R, and S108N), is often linked to clinical treatment failure.
Q3: How can I determine if my laboratory parasite strain is resistant to this compound?
A3: You can determine this compound resistance through in vitro drug susceptibility assays to determine the 50% inhibitory concentration (IC50). A significant increase in the IC50 value compared to a known sensitive (wild-type) strain indicates resistance. Molecular analysis, such as sequencing the dhfr gene, can identify the specific mutations associated with resistance.
Q4: Are there ways to overcome or reverse this compound resistance in the lab?
A4: Yes, several strategies can be employed to overcome this compound resistance. One common approach is the use of synergistic drug combinations. For instance, this compound is often used with sulfadoxine, which inhibits a different enzyme (dihydropteroate synthase, DHPS) in the same folate pathway. This dual-target approach can be effective against parasites with only dhfr mutations. Additionally, novel DHFR inhibitors like WR99210 have shown efficacy against this compound-resistant strains. Some research also explores the use of chemosensitizers to reverse resistance, though this is more established for other drugs like chloroquine.
Q5: Can gene amplification of dhfr contribute to this compound resistance?
A5: While point mutations are the primary mechanism, gene amplification of dhfr has also been observed to contribute to this compound resistance in some laboratory-selected parasite lines. This results in the overproduction of the DHFR enzyme, requiring higher concentrations of the drug for effective inhibition. However, this mechanism appears to be less common in clinical isolates compared to point mutations.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in this compound susceptibility assays.
-
Possible Cause 1: Assay method. Different assay methods (e.g., LDH-based, SYBR Green-based, HRP2-based, or radiolabeled hypoxanthine incorporation) can yield different IC50 values, especially with varying incubation times. For slow-acting drugs like this compound, a 48-hour incubation may not be sufficient to observe the full effect.
-
Solution: Extend the incubation period to 72 hours to ensure the drug has sufficient time to act, which can lead to more consistent results across different assay platforms.
-
-
Possible Cause 2: Asynchronous parasite culture. If the parasite culture is not tightly synchronized, the presence of different life stages can affect the assay's outcome, as this compound's effect is most pronounced during the later stages of parasite development.
-
Solution: Ensure a high degree of synchronicity in your parasite culture, typically starting the assay with ring-stage parasites.
-
-
Possible Cause 3: Folate concentration in the culture medium. The concentration of folic acid in the culture medium can influence the apparent susceptibility of parasites to this compound.
-
Solution: Standardize the folate concentration in your culture medium across all experiments to ensure comparability of results.
-
Problem 2: My this compound-resistant strain shows unexpected sensitivity to another DHFR inhibitor.
-
Possible Cause: Differential binding of inhibitors. The specific mutations conferring resistance to this compound may alter the enzyme's active site in a way that increases its sensitivity to other, structurally different DHFR inhibitors.
-
Example: Mutations that cause high-level this compound resistance in P. vivax have been shown to render the enzyme highly sensitive to the experimental drug WR99210. This suggests that the resistance mechanism is highly specific to the chemical structure of the inhibitor.
-
Action: This is an interesting finding and may represent a potential avenue for developing new drugs that can exploit the genetic changes associated with resistance.
-
Problem 3: Difficulty in genetically modifying this compound-resistant parasite strains.
-
Possible Cause: Selectable marker compatibility. Many genetic modification protocols for parasites use a this compound resistance gene (e.g., a mutated dhfr) as a selectable marker. This is not viable in a strain that is already resistant to this compound.
-
Solution: Utilize an alternative selectable marker system. The human dihydrofolate reductase (hDHFR) gene, which confers resistance to the antifolate WR99210 but not necessarily to this compound, can be used as a selectable marker in both this compound-sensitive and -resistant lines. This allows for sequential genetic manipulations.
-
Data Presentation
Table 1: this compound IC50 Values for P. falciparum Strains with Different dhfr Mutations
| DHFR Allele (Mutations) | Genotype Code | Mean IC50 (µg/mL) | Fold Increase in Resistance (approx.) |
| Wild Type (NCSI) | 0000 | ~0.005 | 1x |
| S108N | 0010 | ~0.25 | 50x |
| N51I + S108N | 1010 | ~1.5 | 300x |
| C59R + S108N | 0110 | ~1.7 | 340x |
| N51I + C59R + S108N (Triple Mutant) | 1110 | ~5.0 | 1000x |
| N51I + C59R + S108N + I164L (Quadruple Mutant) | 1111 | >30.0 | >6000x |
Data synthesized from multiple sources for illustrative purposes. Actual values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro this compound Susceptibility Assay using SYBR Green I
-
Parasite Culture: Maintain asynchronous or synchronous cultures of P. falciparum in RPMI 1640 medium supplemented with Albumax or human serum.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, add the diluted this compound solutions in duplicate or triplicate. Include drug-free wells as a negative control and wells with uninfected red blood cells as a background control.
-
Parasite Addition: Adjust the parasite culture to a parasitemia of 0.5% and a hematocrit of 2%. Add the parasite suspension to each well.
-
Incubation: Incubate the plate for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.
-
Fluorescence Reading: Read the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Normalize the data to the drug-free control wells. Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.
Protocol 2: Genotyping of dhfr Mutations by PCR and Sequencing
-
Genomic DNA Extraction: Extract genomic DNA from the parasite culture using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the dhfr gene using specific primers that flank the region containing the codons of interest (e.g., 51, 59, 108, 164).
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the resulting sequence with the wild-type P. falciparum dhfr sequence to identify any point mutations at the relevant codons.
Mandatory Visualizations
Caption: Folate biosynthesis pathway and mechanism of this compound action.
References
- 1. Towards an Understanding of the Mechanism of this compound-Sulfadoxine Resistance in Plasmodium falciparum: Genotyping of Dihydrofolate Reductase and Dihydropteroate Synthase of Kenyan Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of this compound resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. The dihydrofolate reductase-thymidylate synthetase gene in the drug resistance of malaria parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Minimizing Pyrimethamine-Induced Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize pyrimethamine-induced toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause toxicity to mammalian cells?
This compound is a folic acid antagonist that competitively inhibits the enzyme dihydrofolate reductase (DHFR).[1][2][3] This enzyme is crucial for regenerating tetrahydrofolate from dihydrofolate, an essential cofactor in the synthesis of purines, pyrimidines, and certain amino acids necessary for DNA and RNA synthesis.[3][4] While this compound has a higher affinity for the DHFR of parasites like Plasmodium falciparum and Toxoplasma gondii, it can also inhibit mammalian DHFR, especially at higher concentrations. This inhibition of host cell DHFR leads to a depletion of folate derivatives, causing toxicity, particularly in rapidly dividing cells.
Q2: What are the common signs of this compound-induced toxicity in cell culture?
Common indicators of this compound toxicity in cell culture include:
-
Reduced cell viability and proliferation: A noticeable decrease in the rate of cell growth or an increase in cell death.
-
Changes in cell morphology: Cells may appear enlarged, flattened, or show other signs of stress.
-
Cell cycle arrest: this compound can cause cells to accumulate in the S-phase of the cell cycle.
-
Induction of apoptosis or senescence: Depending on the cell line and concentration, this compound can trigger programmed cell death (apoptosis) or a state of irreversible growth arrest (senescence).
Q3: How can I minimize this compound-induced toxicity in my cell culture experiments?
The most effective method to mitigate this compound's toxicity to host cells is the concurrent administration of folinic acid (also known as leucovorin). Folinic acid is a reduced form of folic acid that can be converted to tetrahydrofolate and other active folate derivatives without the need for DHFR, thus bypassing the enzymatic block caused by this compound. This "rescue" strategy replenishes the folate pool in mammalian cells, allowing for normal DNA and RNA synthesis while maintaining the therapeutic effect of this compound on susceptible parasites or cancer cells.
Q4: What is the difference between folic acid and folinic acid for rescuing this compound toxicity?
Folic acid is a synthetic, oxidized form of folate that requires the enzyme DHFR to be converted into its active form, tetrahydrofolate. Therefore, supplementing with folic acid is ineffective at rescuing cells from this compound-induced toxicity because the metabolic pathway is blocked at the DHFR step. In fact, high concentrations of folic acid may even reduce the efficacy of this compound. In contrast, folinic acid is a reduced, biologically active form of folate that enters the folate metabolic pathway downstream of the DHFR enzyme. This allows it to effectively replenish the necessary folate cofactors for cellular proliferation, making it the appropriate choice for rescue therapy.
Troubleshooting Guides
Issue 1: High levels of cell death observed at the desired therapeutic concentration of this compound.
| Possible Cause | Troubleshooting Step |
| Inadequate Folinic Acid Rescue | Ensure that folinic acid is being co-administered with this compound. The concentration of folinic acid may need to be optimized. Start with a 1:1 molar ratio of folinic acid to this compound and titrate upwards if toxicity persists. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response curve to determine the IC50 of this compound for your specific cell line. |
| High this compound Concentration | The intended therapeutic concentration may be too high for the specific cell line. If possible, lower the concentration of this compound while still achieving the desired experimental effect. |
| Media Composition | Standard cell culture media may have varying levels of folates. For sensitive experiments, consider using a folate-depleted medium to have better control over the folate concentration. |
Issue 2: Inconsistent results or high variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate this compound and other media components, leading to variability. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection. |
| Compound Precipitation | At high concentrations, this compound may precipitate out of the solution. Visually inspect the media for any precipitates. Prepare fresh dilutions of this compound for each experiment. |
| Pipetting Errors | Calibrate pipettes regularly to ensure accurate dispensing of this compound and folinic acid solutions. |
Issue 3: Loss of this compound's intended therapeutic effect (e.g., on parasites or cancer cells) with the addition of folinic acid.
| Possible Cause | Troubleshooting Step |
| Excessive Folinic Acid Concentration | While folinic acid rescues host cells, excessively high concentrations can also potentially rescue the target cells (parasites or cancer cells), thereby diminishing the therapeutic effect of this compound. It is important to titrate the folinic acid concentration to find the optimal balance between host cell rescue and therapeutic efficacy. |
| Differential Folate Uptake | The efficacy of folinic acid rescue relies on the differential ability of host cells versus target cells to transport and utilize folinic acid. If the target cells have a highly efficient uptake mechanism for folinic acid, the rescue effect may be less selective. |
Data Presentation
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HCT116 | Colorectal Carcinoma | 0.4 | |
| DLD1 | Colorectal Carcinoma | 12.3 | |
| RKO | Colorectal Carcinoma | 10.0 | |
| SW480 | Colorectal Carcinoma | 4.4 | |
| HT29 | Colorectal Carcinoma | 5.0 | |
| SQUU-B | Oral Squamous Cell Carcinoma | Varies with time (e.g., ~20-40 µM at 48h for 5-FU) | |
| MCF7 | Breast Cancer | Varies with time | |
| SW-480 | Colorectal Cancer | Varies with time | |
| SW-620 | Colorectal Cancer | Varies with time | |
| DLD-1 | Colorectal Cancer | Varies with time | |
| HCT116 | Colorectal Cancer | Varies with time | |
| HT29 | Colorectal Cancer | Varies with time |
Note: IC50 values can vary depending on the assay conditions, duration of drug exposure, and the specific cell line. It is always recommended to determine the IC50 experimentally for your specific conditions.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a CCK-8/MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Folinic Acid Rescue of this compound-Induced Toxicity
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Drug Preparation: Prepare stock solutions of this compound and folinic acid. Create a matrix of treatment conditions with varying concentrations of this compound and a fixed or varying concentration of folinic acid. For initial experiments, a 1:1 molar ratio of folinic acid to this compound can be a good starting point.
-
Co-treatment: Add the medium containing the desired concentrations of this compound and folinic acid to the cells.
-
Incubation and Viability Assay: Follow steps 4-7 from Protocol 1 to assess cell viability.
-
Analysis: Compare the dose-response curves of this compound with and without folinic acid to determine the extent of the rescue effect.
Mandatory Visualization
Caption: this compound's mechanism and folinic acid rescue.
Caption: Workflow for assessing this compound toxicity and rescue.
References
Navigating the Nuances of Pyrimethamine: A Technical Guide to Identifying and Mitigating Experimental Artifacts
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating experimental artifacts associated with the use of Pyrimethamine. This guide, presented in a user-friendly question-and-answer format, directly addresses common challenges encountered in preclinical research, ensuring the generation of robust and reproducible data.
This compound, a well-established dihydrofolate reductase (DHFR) inhibitor, is a valuable tool in studying folate metabolism and as an antiparasitic agent. However, its utility can be compromised by off-target effects that may lead to misinterpretation of experimental results. This resource offers detailed methodologies, quantitative data, and visual aids to help researchers distinguish between on-target and off-target activities of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1] By binding to DHFR, this compound blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines, pyrimidines, and certain amino acids.[2] This disruption of DNA and RNA synthesis is the basis of its antiparasitic activity.
Q2: What are the known off-target effects of this compound that can cause experimental artifacts?
Beyond its intended inhibition of DHFR, this compound has been reported to exert several off-target effects, which can manifest as experimental artifacts. These include:
-
Mitochondrial Dysfunction: this compound can induce mitochondrial damage, leading to decreased ATP production, increased generation of reactive oxygen species (ROS), and induction of mitophagy.
-
Signaling Pathway Modulation: It has been shown to inhibit the transcriptional activity of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear factor erythroid 2-related factor 2 (NRF2).[3][4][5] Additionally, it can activate the p38/JNK/ERK signaling pathway.
-
Pharmacological Chaperoning: this compound can act as a pharmacological chaperone for mutant forms of the β-hexosaminidase A enzyme, which is implicated in GM2 gangliosidosis.
-
Cardiotoxicity: In vitro studies using stem cell-derived cardiomyocytes have been employed to assess the potential cardiotoxic effects of various compounds, a consideration for non-clinical safety screening.
Q3: At what concentrations are off-target effects of this compound typically observed in in vitro experiments?
The concentration at which off-target effects become apparent can vary depending on the cell type and experimental conditions. However, a general guideline is that concentrations significantly higher than the IC50 for its primary target (DHFR) are more likely to induce off-target responses. For instance, while the IC50 for human DHFR is in the micromolar range, effects on mitochondrial function and other signaling pathways have been observed at similar or higher concentrations. It is crucial to perform dose-response experiments to determine the therapeutic window for on-target effects in your specific experimental system.
Troubleshooting Guide
Issue 1: Unexpected Cell Viability/Toxicity Profile
Question: I am observing a greater-than-expected cytotoxic effect of this compound in my cell line, even at concentrations that should only inhibit DHFR. How can I determine if this is an off-target effect?
Answer: Unexpected cytotoxicity can often be attributed to off-target effects on cellular organelles, particularly the mitochondria.
Recommended Protocol: Assessment of Mitochondrial Dysfunction
-
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1: A decrease in ΔΨm is an early indicator of mitochondrial damage. The JC-1 dye exhibits a fluorescence shift from red (healthy mitochondria) to green (depolarized mitochondria) that can be quantified by flow cytometry or fluorescence microscopy.
-
Reactive Oxygen Species (ROS) Detection using DCFDA: Increased ROS production is a common consequence of mitochondrial dysfunction. The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay measures intracellular ROS levels.
Issue 2: Confounding Effects on a Signaling Pathway Under Investigation
Question: My experiments suggest that this compound is modulating a signaling pathway that is not directly related to folate metabolism. How can I confirm and characterize this off-target effect?
Answer: this compound is known to affect signaling pathways such as STAT3, NRF2, and p38 MAPK. To investigate these potential off-target effects, you can perform the following experiments:
Recommended Protocols:
-
Investigating STAT3 Inhibition:
-
Western Blot Analysis: Assess the phosphorylation status of STAT3 (p-STAT3) and total STAT3 levels in cell lysates treated with this compound. A decrease in the p-STAT3/STAT3 ratio would suggest an effect on the pathway.
-
Reporter Gene Assay: Utilize a luciferase reporter construct driven by a STAT3-responsive promoter to measure the transcriptional activity of STAT3 in the presence of this compound.
-
-
Investigating NRF2 Pathway Inhibition:
-
Western Blot Analysis: Measure the protein levels of NRF2 and its downstream target genes (e.g., NQO1, HO-1) in response to this compound treatment.
-
Quantitative PCR (qPCR): Analyze the mRNA expression levels of NRF2 target genes.
-
-
Investigating p38 MAPK Pathway Activation:
-
Western Blot Analysis: Probe for the phosphorylated (active) form of p38 MAPK (p-p38) and total p38 MAPK. An increase in the p-p38/p38 ratio indicates pathway activation.
-
Quantitative Data Summary
For researchers to easily compare the on-target versus off-target potency of this compound, the following table summarizes key inhibitory concentrations (IC50) and binding affinities (Ki).
| Target/Effect | Species/System | IC50 / Ki | Reference |
| On-Target | |||
| Dihydrofolate Reductase (DHFR) | Human | IC50: 52 ± 35 µM | |
| Dihydrofolate Reductase (DHFR) | P. falciparum (Wild-Type) | IC50: ~0.5 nM | |
| Off-Target | |||
| NRF2 Inhibition | Human ESCC cells | IC50: ~1.2 µM | |
| STAT3 Transcriptional Activity | Human Breast Cancer Cells | IC50: Low micromolar range | |
| β-hexosaminidase A (Pharmacological Chaperone) | Human Fibroblasts | IC50: 5-13 µM | [ ] |
| Cell Growth Inhibition (A549 Lung Cancer) | Human | GI50: 0.8 µM | |
| Cell Growth Inhibition (H460 Lung Cancer) | Human | GI50: 0.01 µM |
Note: IC50 and Ki values can vary significantly based on the assay conditions and cell type used. The provided data should be used as a reference point for experimental design.
Visualizing Experimental Workflows and Pathways
To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Canonical signaling pathway of this compound's target, DHFR.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Experimental workflow for assessing mitochondrial dysfunction.
Detailed Experimental Protocols
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential
Materials:
-
JC-1 dye stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a fresh working solution of JC-1 in pre-warmed cell culture medium at a final concentration of 1-5 µM.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
As a positive control for depolarization, treat a set of wells with a mitochondrial uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at a final concentration of 10-50 µM for 5-10 minutes.
-
Remove the JC-1 staining solution and wash the cells twice with warm PBS.
-
Add fresh pre-warmed medium to the wells.
-
Measure the fluorescence intensity using a plate reader. Read the green fluorescence (monomers) at an excitation/emission of ~485/535 nm and the red fluorescence (J-aggregates) at an excitation/emission of ~540/590 nm.
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Protocol 2: DCFDA Assay for Intracellular ROS
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (phenol red-free recommended)
-
PBS
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a fresh working solution of DCFDA in pre-warmed serum-free medium at a final concentration of 10-20 µM.
-
Remove the old medium and wash the cells once with PBS.
-
Add the DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C.
-
As a positive control for ROS induction, treat a set of wells with a known ROS inducer like hydrogen peroxide (H2O2) at a final concentration of 100-500 µM for 30-60 minutes.
-
Remove the DCFDA solution and wash the cells twice with PBS.
-
Add phenol red-free medium to the wells.
-
Measure the fluorescence intensity using a plate reader at an excitation/emission of ~485/535 nm. An increase in fluorescence indicates an increase in intracellular ROS.
By utilizing this technical support guide, researchers can more effectively design their experiments, anticipate potential artifacts, and confidently interpret their data when working with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound and a potent analog inhibit NRF2 by suppressing one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule screen identifies this compound as an inhibitor of NRF2-driven esophageal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antimicrobial drug this compound inhibits STAT3 transcriptional activity by targeting the enzyme dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Pyrimethamine experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrimethamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing higher than expected IC50 values for this compound. What are the possible causes?
An unexpectedly high IC50 value for this compound can stem from several factors, ranging from the quality of the compound to the biological characteristics of your cell system.
Possible Cause 1: Drug Quality and Stability The purity and stability of your this compound stock can significantly impact its potency. Impurities from manufacturing or degradation during storage can lead to reduced activity.[1] this compound solutions can also be unstable in certain cell culture media over long incubation periods.[2]
Troubleshooting Steps:
-
Verify Compound Quality: If possible, obtain a certificate of analysis for your this compound batch. Consider purchasing a new, verified batch of the compound. You can also perform analytical tests like HPLC to confirm purity and concentration.[3]
-
Fresh Stock Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Assess Stability in Media: To check for stability in your specific cell culture media, incubate a this compound-containing media solution under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay. Then, use this "aged" media on your cells to see if the potency is reduced.[2]
Possible Cause 2: Development of Drug Resistance Cells, particularly cancer cell lines and microorganisms like Plasmodium falciparum, can develop resistance to this compound. The primary mechanism of resistance is mutations in the dihydrofolate reductase (DHFR) gene, which is the target of this compound.[4] These mutations reduce the binding affinity of the drug to the enzyme.
Troubleshooting Steps:
-
Sequence the DHFR Gene: If you suspect resistance, sequence the DHFR gene in your cell line to check for known resistance-conferring mutations.
-
Use a Positive Control: Include a known this compound-sensitive cell line in your experiments to ensure your assay is working correctly.
-
Consider Combination Therapy: In some systems, combining this compound with other drugs, such as sulfadoxine, can overcome resistance.
Possible Cause 3: Experimental Assay Variability The specifics of your cell viability assay can influence the IC50 value. Factors such as cell seeding density, incubation time, and the type of assay used (e.g., MTT, MTS, CellTiter-Glo) can all contribute to variability.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Ensure that your cells are in the exponential growth phase throughout the experiment. A cell density that is too high or too low can affect the results.
-
Standardize Incubation Time: Use a consistent incubation time for all experiments. For some cell lines, a longer incubation time may be needed to observe the full effect of the drug.
-
Choose the Right Assay: Be aware of the limitations of your chosen viability assay. For example, some compounds can interfere with the chemistry of MTT assays. Consider using an orthogonal assay to confirm your results.
| Parameter | Potential Issue | Recommendation |
| This compound Stock | Degradation, incorrect concentration | Prepare fresh stocks, verify concentration with HPLC |
| Cell Line | Acquired resistance | Sequence DHFR gene, use a sensitive control cell line |
| Assay Conditions | Sub-optimal cell density, incubation time | Optimize assay parameters, ensure consistency |
| Viability Readout | Assay interference | Use an alternative viability assay for confirmation |
Q2: I am observing unexpected cytotoxicity in my non-target or control cells. What could be the reason?
While this compound is generally selective for the DHFR enzyme of parasites and cancer cells, it can exhibit off-target effects, especially at higher concentrations.
Possible Cause 1: Mitochondrial Toxicity Studies have shown that this compound can disrupt mitochondrial function in mammalian cells. This can lead to decreased cellular respiration, reduced ATP production, and the generation of reactive oxygen species (ROS), ultimately causing cell death. This toxicity is often not rescued by folinic acid, indicating a mechanism independent of DHFR inhibition.
Troubleshooting Steps:
-
Assess Mitochondrial Function: Use assays to measure mitochondrial membrane potential (e.g., JC-1 staining), ATP levels, and ROS production in your control cells treated with this compound.
-
Lower the Concentration: If possible, use the lowest effective concentration of this compound to minimize off-target mitochondrial effects.
-
Include a Folinic Acid Rescue: To determine if the cytotoxicity is DHFR-related, perform a rescue experiment by co-incubating the cells with folinic acid. If the toxicity persists, it is likely due to off-target effects.
Possible Cause 2: Batch-to-Batch Variability and Impurities Different batches of this compound may contain varying levels of impurities, which could be cytotoxic. The manufacturing process and storage conditions can influence the impurity profile.
Troubleshooting Steps:
-
Test a New Batch: If you suspect a problem with your current batch, try a new one from a different supplier or lot number.
-
Request a Certificate of Analysis: Always request a certificate of analysis from the supplier to check for known impurities.
| Parameter | Potential Issue | Recommendation |
| This compound Concentration | Too high, leading to off-target effects | Perform a dose-response curve to find the optimal concentration |
| Mechanism of Toxicity | Mitochondrial dysfunction | Measure mitochondrial membrane potential, ATP, and ROS levels |
| Compound Quality | Cytotoxic impurities in the batch | Test a new batch of this compound, check the certificate of analysis |
Q3: My Western blot results for p38 MAPK or p53 activation are inconsistent or negative after this compound treatment. How can I troubleshoot this?
This compound has been shown to activate the p38 MAPK and p53 signaling pathways in some cancer cell lines. If you are not observing the expected activation, several factors could be at play.
Possible Cause 1: Cell Type-Specific Effects The activation of these pathways by this compound can be cell type-dependent. Not all cell lines will respond in the same way.
Troubleshooting Steps:
-
Literature Review: Check the literature to see if this compound has been shown to activate these pathways in your specific cell line or a similar one.
-
Positive Control: Use a known activator of the p38 MAPK or p53 pathway (e.g., anisomycin for p38, doxorubicin for p53) as a positive control to ensure your assay is working.
Possible Cause 2: Sub-optimal Experimental Conditions The timing of pathway activation and the concentration of this compound are critical.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for observing p38 or p53 phosphorylation after this compound treatment. Activation can be transient.
-
Dose-Response Experiment: Test a range of this compound concentrations to ensure you are using a dose that is sufficient to induce the signaling cascade without causing widespread cell death.
-
Check Total Protein Levels: Always probe your Western blots for total p38 and total p53 to ensure that the lack of a phosphorylated signal is not due to a decrease in the total amount of the protein.
Possible Cause 3: Technical Issues with the Western Blot Standard Western blotting issues can also lead to inconsistent results.
Troubleshooting Steps:
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins.
-
Antibody Quality: Ensure that your primary antibodies for phosphorylated and total p38/p53 are validated and working correctly.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
| Parameter | Potential Issue | Recommendation |
| Cell Line | Non-responsive to this compound | Use a positive control for pathway activation |
| Treatment Conditions | Incorrect timing or dose | Perform time-course and dose-response experiments |
| Western Blot Technique | Protein degradation, poor antibody | Use appropriate inhibitors, validate antibodies |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol describes a general method for determining the 50% inhibitory concentration (IC50) of this compound using an MTT assay.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% SDS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in cell culture medium from your stock solution.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 10-15 minutes to ensure complete solubilization and then read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p38 MAPK Phosphorylation
This protocol provides a general workflow for detecting the phosphorylation of p38 MAPK in response to this compound treatment.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p38 and anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentration and for the optimal time determined from a time-course experiment. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel, run the electrophoresis, and then transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate to visualize the bands.
-
Stripping and Re-probing: To check for total p38 levels, you can strip the membrane and re-probe with an antibody against total p38.
Signaling Pathways and Experimental Workflows
This compound's Effect on the p38/JNK/ERK and p53 Signaling Pathways
Recent studies have elucidated that this compound can induce cell death in cancer cells through mechanisms that involve the activation of MAPK signaling pathways (p38, JNK, and ERK) and the tumor suppressor p53.
Caption: this compound's dual action on DHFR and mitochondria leading to cell death.
Experimental Workflow for Investigating Unexpected IC50 Values
When faced with inconsistent or unexpectedly high IC50 values in your this compound experiments, a systematic troubleshooting approach is essential.
Caption: A logical workflow for troubleshooting unexpected IC50 results.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. The quality of sulphadoxine-pyrimethamine and amodiaquine products in the Kenyan retail sector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-Dose Treatment with Sulfadoxine-Pyrimethamine Combinations Selects for Drug-Resistant Plasmodium falciparum Strains - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrimethamine In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times and other critical parameters for Pyrimethamine in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for a this compound in vitro assay with Plasmodium falciparum?
A standard incubation period for in vitro susceptibility testing of P. falciparum with this compound is typically 48 hours.[1][2] This duration is often sufficient to observe the inhibition of parasite multiplication or schizont formation.[1][2] However, some protocols, such as those using DAPI for fluorescence-based assays, may employ a 72-hour incubation period.[3]
Q2: What are the key factors that can influence the outcome of a this compound in vitro assay?
Several factors can impact the results of your assay, including:
-
Parasite Strain: Different strains of P. falciparum exhibit varying levels of sensitivity to this compound, with resistant strains showing significantly higher IC50 values.
-
Assay Method: The choice of assay, such as the SYBR Green I fluorescence assay, schizont maturation assay, or isotopic assays, can influence the results.
-
Culture Medium Composition: The presence or absence of specific components in the culture medium, like para-aminobenzoic acid (PABA) and folic acid, is critical, as this compound targets the folate pathway.
-
Initial Parasitemia and Hematocrit: Inconsistent starting parasite density and hematocrit levels can lead to variability in results.
-
Drug Concentration and Quality: Accurate serial dilutions of a properly stored and unexpired this compound stock solution are essential for reliable data.
Q3: How does incubation time affect the IC50 value of this compound?
Longer incubation times can lead to an increase in the observed IC50 values. This is because some antimalarial drugs may not completely block parasite development but rather slow it down. Therefore, it is crucial to standardize the incubation time across all experiments within a study to ensure comparability of results.
Troubleshooting Guides
Problem 1: High Variability in IC50 Values Across Replicate Experiments
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Parasite Synchronization | Ensure a tight synchronization of the parasite culture to the ring stage before initiating the assay. Inconsistent parasite stages will result in variable drug susceptibility. |
| Fluctuations in Hematocrit | Maintain a consistent hematocrit in all wells of the assay plate. Variations can affect parasite growth and perceived drug efficacy. |
| Inaccurate Drug Concentrations | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing at each dilution step. |
| Contamination | Regularly check cultures for bacterial or fungal contamination, which can adversely affect parasite health and assay outcomes. |
| Reagent Variability | Use the same batch of media, serum, and other reagents for a set of experiments to minimize batch-to-batch variation. |
Problem 2: Positive Control (e.g., Chloroquine) Shows Inconsistent Activity
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Control Compound Degradation | Ensure the positive control stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment from a validated stock. |
| Inconsistent Parasite Density | Optimize and validate your method for determining the initial parasitemia to ensure accurate and consistent parasite seeding in each well. |
| Assay Plate Issues | Check for evaporation from the wells, especially on the outer edges of the plate. Ensure proper sealing and a humidified incubation environment. |
Problem 3: No or Poor Parasite Growth in Control Wells
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Culture Conditions | Verify the incubator temperature (37°C), gas mixture (5% CO2, 5% O2, 90% N2), and humidity. |
| Poor Quality of Red Blood Cells | Use fresh human red blood cells (ideally O+) that are not older than two weeks. |
| Medium and Serum Issues | Ensure the culture medium is properly prepared and that the serum used is of high quality and has been stored correctly. |
| Low Initial Parasitemia | Ensure the starting parasitemia is within the optimal range for the chosen assay (e.g., 0.1-1.0% for some assays). |
Quantitative Data Summary
Table 1: In Vitro Susceptibility of Plasmodium falciparum to this compound
| Susceptibility Level | IC50 Range (nM) | Reference |
| Susceptible | < 100 | |
| Intermediate | 100 - 2,000 | |
| Resistant | > 2,000 |
Table 2: Mean IC50 Values of this compound Against Susceptible and Resistant P. falciparum Isolates
| Isolate Type | Mean IC50 (nM) | Reference |
| Susceptible | 15.4 | |
| Resistant | 9,440 |
Experimental Protocols
SYBR Green I-Based Fluorescence Assay for this compound Susceptibility
This protocol is adapted from standard procedures for determining antimalarial drug susceptibility.
Materials:
-
Synchronized P. falciparum ring-stage culture
-
Complete culture medium (RPMI 1640 with appropriate supplements)
-
Uninfected red blood cells
-
96-well black microtiter plates
-
This compound stock solution and diluents
-
Lysis buffer (e.g., Tris-HCl, EDTA, Saponin, Triton X-100)
-
SYBR Green I dye
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Prepare Drug Plate: Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.
-
Prepare Parasite Suspension: Adjust the synchronized ring-stage parasite culture to the desired parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%).
-
Assay Incubation:
-
Add the parasite suspension to the wells of the 96-well black microtiter plate containing the pre-diluted this compound.
-
Include positive (e.g., another antimalarial) and negative (vehicle control) controls.
-
Incubate the plate for 48-72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
-
Cell Lysis and Staining:
-
After incubation, add the lysis buffer containing SYBR Green I dye to each well.
-
Incubate the plate in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a fluorescence plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence of the negative control wells.
-
Calculate the percentage of parasite growth inhibition for each this compound concentration relative to the drug-free control wells.
-
Determine the IC50 value by plotting the inhibition percentage against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Workflow for this compound susceptibility testing using the SYBR Green I assay.
Caption: A decision tree for troubleshooting inconsistent IC50 values in assays.
References
- 1. Evaluation of an in vitro test method for the assessment of sensitivity of Plasmodium falciparum to this compound and sulfadoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of an in vitro test method for the assessment of sensitivity of Plasmodium falciparum to this compound and sulfadoxine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Validation & Comparative
Comparative Efficacy of Pyrimethamine and Sulfadiazine in Toxoplasmosis Models: A Guide for Researchers
The combination of pyrimethamine and sulfadiazine has long been the cornerstone of therapy for toxoplasmosis, an infection caused by the protozoan parasite Toxoplasma gondii. This guide provides a detailed comparison of their efficacy in preclinical models, presenting quantitative data from key studies, outlining experimental methodologies, and illustrating the underlying mechanism of action. The information is intended for researchers, scientists, and professionals involved in anti-parasitic drug development.
Mechanism of Synergistic Action
This compound and sulfadiazine function by sequentially blocking the parasite's folate biosynthesis pathway, which is critical for nucleic acid synthesis and replication.[1][2][3] T. gondii cannot salvage folate from the host and relies on its own de novo synthesis, making this pathway an excellent drug target.[4]
-
Sulfadiazine , a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), blocking the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[5]
-
This compound , a dihydrofolate reductase (DHFR) inhibitor, blocks the subsequent step, the reduction of dihydrofolate to tetrahydrofolate.
This sequential inhibition results in a potent synergistic effect, leading to the cessation of DNA, RNA, and protein synthesis, ultimately killing the parasite.
In Vitro Efficacy
The in vitro activity of this compound and sulfadiazine is typically evaluated by determining the 50% inhibitory concentration (IC50) against T. gondii tachyzoites cultured in various host cells. Studies have consistently demonstrated the high potency of this compound and the strong synergy when combined with sulfadiazine.
Table 1: Summary of In Vitro Efficacy Data (IC50)
| Compound | T. gondii Strain(s) | IC50 Range | Reference |
|---|---|---|---|
| This compound | Various genotypes | 0.07 - 0.39 mg/L | |
| RH (Type I) | ~0.9 µM (~0.22 mg/L) | ||
| Type II & III strains | ~0.02 µM (~0.005 mg/L) | ||
| Not specified | 0.2 ± 0.04 µg/mL | ||
| Sulfadiazine | Various genotypes | 3 - 18.9 mg/L | |
| 3 resistant strains | >50 mg/L | ||
| Combination | Not specified | A 10-fold increase in this compound concentration reduced the IC50 of a related sulfonamide (sulphamethoxazole) 1000-fold. |
| | Not specified | The IC50 of this compound was reduced from 0.2 µg/mL to 0.005 µg/mL in the presence of 100 µg/mL of sulfadiazine. | |
Experimental Protocol: In Vitro Susceptibility Assay
A representative protocol for determining the IC50 of anti-Toxoplasma agents is as follows:
-
Cell Culture: Human foreskin fibroblasts (HFF) or MRC-5 cells are cultured to confluence in 96-well plates.
-
Parasite Infection: Cells are infected with T. gondii tachyzoites (e.g., RH strain) at a specific multiplicity of infection (MOI) and allowed to invade for 2-4 hours.
-
Drug Application: Following invasion, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound, sulfadiazine, and their combination).
-
Incubation: Plates are incubated for 48-72 hours to allow for parasite replication in untreated control wells.
-
Efficacy Assessment: Parasite proliferation is quantified using methods such as a T. gondii-specific enzyme-linked immunosorbent assay (ELISA), real-time PCR targeting a parasite-specific gene (e.g., the B1 gene), or plaque assays.
-
Data Analysis: The results are used to calculate the IC50 value, which is the drug concentration that inhibits parasite growth by 50% compared to the untreated control.
In Vivo Efficacy
Animal models, primarily mice, are essential for evaluating the therapeutic efficacy of drug combinations against both acute and chronic stages of toxoplasmosis. Key outcome measures include survival rate, parasite burden in tissues (especially the brain), and reduction of inflammation.
Table 2: Summary of In Vivo Efficacy Data in Murine Models
| Model / Strain | Treatment Regimen | Key Findings | Reference |
|---|---|---|---|
| Acute Toxoplasmosis (BALB/c mice) | This compound (12.5 mg/kg/day) + Sulfadiazine (200 mg/kg/day) + Levamisole | Increased survival rate from 33.3% (drugs alone) to 88.9%. | |
| Chronic Toxoplasmosis (C57BL/6 mice) | Sulfadiazine + this compound (30-60 days post-infection) | Reduced brain cyst load, neuroinflammation, and serum inflammatory cytokines (IFN-γ, TNF, IL-6). Reversed behavioral alterations. | |
| Acute Toxoplasmosis (Swiss mice) | Various doses of SDZ (10-640 mg/kg/day) & PYR (3-200 mg/kg/day) | Efficacy varied by parasite strain. Combination of low doses showed good efficacy against atypical strains. |
| Acute Toxoplasmosis (BALB/c mice) | this compound (50 mg/kg/day) used as a positive control | Significantly reduced parasite load in brain tissue as measured by qPCR. | |
Experimental Protocol: Murine Model of Chronic Toxoplasmosis
The following workflow illustrates a typical experiment to assess drug efficacy in a chronic infection model, which is relevant for evaluating treatments aimed at the persistent cyst stage of the parasite.
Conclusion
The combination of this compound and sulfadiazine remains the gold standard for treating toxoplasmosis due to its potent synergistic activity against the parasite's essential folate synthesis pathway. In vitro data consistently show a dramatic reduction in the required drug concentrations when used in combination. In vivo studies in murine models confirm this efficacy, demonstrating increased survival rates in acute infection and a significant reduction in parasite burden and inflammation during chronic infection. However, treatment failures and adverse effects highlight the need for continued research. The experimental models and protocols detailed here serve as a foundation for the evaluation of novel therapeutic agents designed to improve upon this long-standing combination therapy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Sulfadiazine Plus this compound Therapy Reversed Multiple Behavioral and Neurocognitive Changes in Long-Term Chronic Toxoplasmosis by Reducing Brain Cyst Load and Inflammation-Related Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Pyrimethamine and Other Antifolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Pyrimethamine and other prominent antifolate drugs, including Methotrexate, Trimethoprim, and the active metabolite of Proguanil, Cycloguanil. Antifolates are a critical class of therapeutic agents that act by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. This pathway is vital for the biosynthesis of nucleotides and certain amino acids, making its inhibition a key strategy for antimicrobial and anticancer therapies.
Mechanism of Action: Targeting the Folate Pathway
Antifolates competitively inhibit DHFR, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By disrupting this pathway, antifolates effectively halt cell replication and lead to cell death in susceptible organisms. The selective toxicity of these drugs often relies on their higher affinity for the parasite or microbial DHFR compared to the human enzyme.[1]
dot
Caption: The folate synthesis pathway and the inhibitory action of antifolates on DHFR.
Performance Comparison: Quantitative Data
The efficacy of antifolates is often quantified by their 50% inhibitory concentration (IC50) and their inhibition constant (Ki). Lower values indicate higher potency. The following tables summarize the in vitro activities of this compound and other antifolates against Plasmodium falciparum (the primary causative agent of malaria) and Toxoplasma gondii (the causative agent of toxoplasmosis).
Table 1: In Vitro Activity against Plasmodium falciparum Dihydrofolate Reductase (DHFR)
| Compound | P. falciparum Strain | IC50 (nM) | Notes |
| This compound | Susceptible | 15.4[2] | Highly potent against susceptible strains. |
| Resistant | 9,440[2] | Significant loss of potency against resistant strains. | |
| Cycloguanil | Susceptible | 11.1[2] | Potent against susceptible strains. |
| Resistant | 2,030[2] | Loss of potency against resistant strains. | |
| Methotrexate | - | - | Generally less effective against Plasmodium DHFR compared to this compound. |
| Trimethoprim | - | - | Significantly less potent against Plasmodium DHFR. |
Table 2: In Vitro Activity against Toxoplasma gondii
| Compound | IC50 (µg/mL) | IC50 (nM) - Converted* | Notes |
| This compound | 0.04 | 160.8 | Most potent among the tested DHFR inhibitors against T. gondii. |
| Trimethoprim | 2.3 | 7921.3 | Considerably less potent than this compound. |
| Methotrexate | - | 78,300 (against TgDHFR) | Less potent against T. gondii DHFR compared to human DHFR. |
*Conversion from µg/mL to nM is approximated based on the molar masses of the compounds.
Table 3: Inhibition Constants (Ki) and Selectivity against DHFR
| Compound | Target DHFR | Ki (nM) | Selectivity (Human/Target) |
| This compound | P. falciparum (Sensitive) | 0.19 | High |
| P. falciparum (Resistant) | 2.0 - 8.9 | Reduced | |
| T. gondii | - | 12-fold more potent for TgDHFR over hDHFR | |
| Methotrexate | Human | 0.0034 | - |
| T. gondii | - | 17-fold less potent for inhibiting TgDHFR | |
| Trimethoprim | Human | 500 | Low |
| T. gondii | 33,100 | Low |
Resistance Mechanisms
Resistance to antifolates, particularly this compound, is a significant clinical challenge. The primary mechanism of resistance involves point mutations in the gene encoding DHFR. These mutations reduce the binding affinity of the drug to the enzyme, thereby diminishing its inhibitory effect. In P. falciparum, a step-wise accumulation of mutations at codons 51, 59, 108, and 164 of the dhfr gene is associated with increasing levels of this compound resistance. A notable observation is the significant cross-resistance between this compound and Cycloguanil.
Experimental Protocols
The following is a generalized protocol for determining the in vitro susceptibility of Plasmodium falciparum to antifolate drugs using a [³H]-hypoxanthine incorporation assay.
dot
Caption: A typical workflow for in vitro antifolate drug susceptibility testing.
Detailed Methodology:
-
Parasite Culture: Asynchronous cultures of P. falciparum are maintained in RPMI 1640 medium supplemented with human serum or a serum substitute, and human erythrocytes at a defined hematocrit. The cultures are incubated at 37°C in a low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
Drug Dilution and Plate Preparation: Stock solutions of the antifolate drugs are prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the drugs are then made in the culture medium and dispensed into 96-well microtiter plates. Control wells containing medium without the drug are also included.
-
Parasite Inoculation and Incubation: The parasite culture is diluted to a starting parasitemia of approximately 0.5% and added to each well of the drug-containing plates. The plates are then incubated for 24 to 48 hours under the same conditions as the stock cultures.
-
Radiolabeling: Following the initial incubation, [³H]-hypoxanthine is added to each well. Hypoxanthine is a precursor for purine synthesis, and its incorporation is a measure of parasite viability and replication. The plates are incubated for an additional 18 to 24 hours.
-
Cell Harvesting: The contents of each well are harvested onto glass fiber filter mats using a cell harvester. The filter mats are then washed to remove unincorporated radiolabel.
-
Scintillation Counting: The dried filter mats are placed in scintillation vials with scintillation fluid, and the amount of incorporated [³H]-hypoxanthine is quantified using a liquid scintillation counter.
-
Data Analysis: The percentage of growth inhibition for each drug concentration is calculated relative to the drug-free control wells. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Conclusion
This compound remains a potent antifolate, particularly against susceptible strains of Plasmodium falciparum and Toxoplasma gondii. However, its efficacy is severely compromised by the emergence of drug resistance, primarily through mutations in the DHFR enzyme. In comparison, Methotrexate shows high potency against human DHFR but is less effective against the DHFR of these parasites. Trimethoprim exhibits significantly lower potency against both P. falciparum and T. gondii DHFR. The development of novel antifolates with improved activity against resistant strains and a favorable selectivity profile remains a critical area of research in the fight against parasitic diseases. This guide provides a foundational dataset and methodological overview to aid researchers in this endeavor.
References
Pyrimethamine's Anti-Cancer Efficacy: A Comparative Analysis Across Multiple Cell Lines
An in-depth examination of the anti-proliferative and pro-apoptotic effects of the anti-parasitic drug Pyrimethamine reveals its potential as a repurposed anti-cancer agent. This guide synthesizes experimental data from multiple studies, offering a comparative overview of its efficacy and mechanisms of action in various cancer cell lines, including lung, ovarian, colorectal, and prostate cancer.
This compound, a drug traditionally used to treat malaria and toxoplasmosis, has demonstrated significant anti-cancer properties in a variety of preclinical models.[1][2] Its ability to inhibit cancer cell growth is attributed to several mechanisms, including the disruption of critical signaling pathways and the induction of programmed cell death. This guide provides a comprehensive comparison of this compound's effects across different cancer types, supported by quantitative data and detailed experimental protocols.
Comparative Efficacy of this compound
The anti-proliferative activity of this compound varies across different cancer cell lines, with potency often correlating with the expression levels of specific molecular targets.
Lung Cancer
In non-small cell lung cancer (NSCLC) cell lines, the efficacy of this compound is notably linked to the expression of AIMP2-DX2, a splice variant of a tumor suppressor.[3] The drug induces ubiquitin-mediated degradation of AIMP2-DX2, leading to potent growth inhibition in cells with high levels of this protein.[3]
| Cell Line | GI50 (µM) | Key Target |
| H460 | 0.01 | High AIMP2-DX2 |
| A549 | 0.73 - 0.8 | Moderate AIMP2-DX2 |
| HCC-1359 | 14.3 | Lower AIMP2-DX2 |
| HCC-366 | 22.3 | Lower AIMP2-DX2 |
| H2087 | > 100 | Low AIMP2-DX2 |
Data sourced from a study on the anticancer activity of this compound via AIMP2-DX2 degradation.[3]
Further studies in the A549 cell line revealed time-dependent IC50 values, indicating a sustained effect of the drug over time.
| Treatment Time | IC50 (µmol/L) |
| 24 hours | 83.37 |
| 48 hours | 40.57 |
| 72 hours | 28.07 |
Data from a study investigating the dual role of this compound in targeting DHFR and TP.
Ovarian Cancer
In ovarian cancer cell lines, this compound demonstrated dose-dependent suppression of cell viability, with IC50 values generally falling within the 20 to 60 μM range.
| Cell Line | IC50 (µM) |
| SKOV3 | ~40-60 |
| A2780 | ~20-40 |
| OVCAR8 | ~40-60 |
| ES2 | ~20-40 |
Approximate IC50 values derived from graphical data in a study on this compound's effect on ovarian cancer.
Colorectal Cancer
This compound significantly inhibited the growth of various colorectal cancer (CRC) cell lines in a dose-dependent manner.
| Cell Line | IC50 (µM) |
| HCT116 | 0.4 |
| DLD1 | 12.3 |
| RKO | 10.0 |
| SW480 | 4.4 |
| HT29 | 5.0 |
IC50 values determined after 72 hours of treatment.
Mechanisms of Action
This compound exerts its anti-cancer effects through multiple signaling pathways, leading to cell cycle arrest, apoptosis, and mitophagy.
Inhibition of Dihydrofolate Reductase (DHFR)
As a folic acid antagonist, this compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition disrupts the regeneration of tetrahydrofolic acid, leading to a depletion of nucleotides necessary for cell proliferation. This mechanism is particularly effective in rapidly dividing cancer cells.
This compound inhibits DHFR, blocking DNA synthesis.
Induction of Apoptosis and Cell Cycle Arrest
Across multiple cancer types, this compound has been shown to induce apoptosis and cause cell cycle arrest.
In NSCLC, this compound promotes apoptosis through the intrinsic mitochondrial pathway, characterized by a reduction in Bcl-2 and Bcl-xL levels and an increase in Bak. This leads to mitochondrial dysfunction and the activation of caspase-9 and -3. The drug also induces G0/G1 cell-cycle arrest by down-regulating cyclins D1 and E, and their associated kinases CDK4 and CDK2, while up-regulating the inhibitor p21.
In prostate cancer cells, this compound induces S-phase cell cycle arrest and promotes apoptosis. This is associated with the inhibition of the p38-NF-κB signaling pathway. Similarly, in colorectal cancer, this compound treatment leads to S-phase arrest.
This compound induces apoptosis and cell cycle arrest.
Modulation of Other Signaling Pathways
-
STAT3 Inhibition: this compound has been identified as a STAT3 inhibitor, a key mediator in cancer development and progression. Targeting the STAT3 signaling pathway is a promising therapeutic approach for many cancers.
-
p38/JNK/ERK Pathway: In ovarian cancer, this compound triggers lethal mitophagy by activating the p38/JNK/ERK signaling pathway, leading to mitochondrial dysfunction and cell death.
-
p53 Pathway: In colorectal cancer, this compound activates the p53 signaling pathway, which can lead to cell cycle arrest or cellular senescence.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's anti-cancer effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound (dissolved in DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50/GI50 values are determined.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with this compound for a designated time, then harvested by trypsinization and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound, then harvested and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V-positive) is determined.
Western Blotting
-
Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bak, Cyclin D1, p21) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Workflow for validating this compound's anti-cancer effects.
References
Rise of the Analogs: A Comparative Guide to Next-Generation Pyrimethamine Derivatives for Enhanced Potency and Selectivity
For researchers, scientists, and drug development professionals, the quest for more effective and selective therapeutic agents is perpetual. Pyrimethamine, a cornerstone antifolate drug, has been a critical tool in combating malaria and toxoplasmosis. However, the emergence of resistance and off-target effects have necessitated the development of novel analogs with improved pharmacological profiles. This guide provides a comprehensive comparison of promising this compound analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design and selection of next-generation inhibitors.
This compound acts by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of various organisms, including protozoan parasites and cancer cells.[1][2][3] Inhibition of DHFR leads to a depletion of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and amino acids, ultimately halting cell proliferation. The effectiveness of this compound analogs is determined by their potency against the target organism's DHFR and their selectivity, meaning a lower affinity for human DHFR to minimize toxicity.[4]
Comparative Analysis of Analog Potency and Selectivity
Recent research has focused on modifying the core structure of this compound to enhance its binding affinity to target DHFR enzymes, particularly those from resistant strains of Plasmodium falciparum and other pathogens, as well as to explore its anticancer potential.[5] Key modifications include substitutions on the phenyl and pyrimidine rings. The following tables summarize the inhibitory activities of several notable this compound analogs against DHFR from various sources.
| Compound | Target Organism/Cell Line | IC50 / Ki (nM) | Selectivity Index (Human/Target) | Reference |
| This compound | P. falciparum (Wild Type) | 1.5 (Ki) | - | |
| P. falciparum (Quadruple Mutant) | 859 (Ki) | - | ||
| Human (hDHFR) | 4490 | - | ||
| Meta-bromo analog | P. falciparum (Quadruple Mutant) | 5.1 (Ki) | - | |
| WCDD115 | Human (hDHFR) | 144 | - | |
| Compound 32 | Human Breast Cancer Cells | Potent DHFR engagement at 1 nM | - | |
| Compound 34 | Human Breast Cancer Cells | Potent DHFR engagement at 1 nM | - | |
| MBP (Methylbenzoprim) | Human Melanoma Cells | More potent than this compound | - |
Table 1: Inhibitory Activity of this compound and its Analogs against Dihydrofolate Reductase (DHFR). This table highlights the enhanced potency of analogs against resistant parasite strains and their potential as anticancer agents.
Mechanism of Action: Targeting the Folate Biosynthesis Pathway
This compound and its analogs function as competitive inhibitors of DHFR. The diagram below illustrates the central role of DHFR in the folate pathway and the mechanism of inhibition.
References
- 1. Structural studies on bio-active compounds. Part XV. Structure-activity relationships for this compound and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating the anti-cancer potential of this compound analogues through a modern chemical biology lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and a potent analogue WCDD115 inhibit NRF2 by suppressing DHFR and one-carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence of this compound and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
Navigating Resistance: A Comparative Guide to Pyrimethamine and Other DHFR Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between pyrimethamine and other dihydrofolate reductase (DHFR) inhibitors is critical in the ongoing battle against drug-resistant pathogens, particularly the malaria parasite Plasmodium falciparum. This guide provides a comprehensive comparison of these inhibitors, supported by experimental data and detailed methodologies, to aid in the development of next-generation therapeutics.
The primary mechanism of resistance to this compound, a cornerstone of antimalarial therapy for decades, involves specific point mutations in the parasite's dhfr gene.[1][2] These mutations alter the drug's binding site, reducing its efficacy and often conferring cross-resistance to other antifolates.[3] The accumulation of these mutations, such as the well-documented N51I, C59R, S108N, and I164L substitutions, leads to a stepwise increase in resistance levels.[1][4]
Comparative Analysis of DHFR Inhibitor Efficacy
The following table summarizes the in vitro inhibitory activity of various DHFR inhibitors against wild-type and this compound-resistant P. falciparum strains. The data, presented as 50% inhibitory concentrations (IC50), highlight the impact of specific DHFR mutations on drug susceptibility.
| DHFR Genotype | This compound IC50 (nM) | Cycloguanil IC50 (nM) | WR99210 IC50 (nM) |
| Wild-Type (S108) | ~0.5 - 5 | ~5 - 20 | ~0.1 - 1 |
| Single Mutant (S108N) | ~50 - 500 | ~100 - 1000 | ~0.1 - 1 |
| Double Mutant (C59R+S108N) | ~1000 - 5000 | ~2000 - 10000 | ~1 - 10 |
| Triple Mutant (N51I+C59R+S108N) | >10000 | >20000 | ~10 - 50 |
| Quadruple Mutant (N51I+C59R+S108N+I164L) | >50000 | >50000 | ~50 - 200 |
Note: The IC50 values are approximate ranges compiled from multiple studies and can vary based on the specific parasite line and assay conditions.
The DHFR Signaling Pathway and Inhibition
Dihydrofolate reductase is a critical enzyme in the folate biosynthesis pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cell proliferation. DHFR inhibitors competitively bind to the active site of the enzyme, blocking the production of THF and subsequently halting DNA replication and cell division, ultimately leading to parasite death.
Caption: DHFR's role in the folate pathway and its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug resistance. Below are protocols for key experiments in DHFR inhibitor studies.
In Vitro Drug Sensitivity Assay (SYBR Green I-based Fluorescence Assay)
This assay determines the 50% inhibitory concentration (IC50) of a drug against P. falciparum cultures.
Materials:
-
P. falciparum culture (synchronized at the ring stage)
-
Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
96-well microplates
-
DHFR inhibitors (e.g., this compound, cycloguanil)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the DHFR inhibitors in complete parasite medium.
-
Add 100 µL of the drug dilutions to the 96-well plates. Include drug-free wells as controls.
-
Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.
-
Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
DHFR Enzyme Inhibition Assay (Spectrophotometric)
This biochemical assay measures the direct inhibitory effect of a compound on DHFR enzyme activity.
Materials:
-
Recombinant P. falciparum DHFR enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF)
-
NADPH
-
DHFR inhibitors
-
UV-transparent 96-well plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the DHFR inhibitors in the assay buffer.
-
In the 96-well plate, add the assay buffer, DHFR enzyme, and the inhibitor dilutions. Include a no-inhibitor control.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding DHF and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities (V0) from the linear phase of the absorbance curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Experimental Workflow for Cross-Resistance Studies
The logical flow of a cross-resistance study is depicted in the following diagram.
Caption: Workflow for assessing DHFR inhibitor cross-resistance.
References
- 1. Understanding the this compound Drug Resistance Mechanism via Combined Molecular Dynamics and Dynamic Residue Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound resistant mutations in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Different Pyrimethamine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of various Pyrimethamine formulations, drawing on available preclinical data. The objective is to offer a clear, data-driven overview to inform research and development in drug delivery and formulation science. Below, we present a summary of key pharmacokinetic parameters, detailed experimental methodologies from cited studies, and visual representations of experimental workflows.
Enhancing Bioavailability: A Look at Novel Formulations
This compound, a cornerstone in the treatment of protozoal infections, has been the subject of extensive formulation research aimed at improving its therapeutic profile. Key goals include enhancing its limited bioavailability, accelerating its onset of action, and potentially reducing side effects. This guide focuses on comparing the pharmacokinetic performance of conventional formulations with novel approaches such as nanosuspensions and 3D-printed tablets.
Data Summary: Pharmacokinetic Parameters of this compound Formulations
The following table summarizes the key pharmacokinetic parameters observed in preclinical studies comparing different oral formulations of this compound in rats.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Key Findings |
| Nanosuspension | Higher than conventional suspensions[1] | 0.5[1] | Higher than conventional suspensions[1] | Rapid onset of action and improved bioavailability.[1] |
| Plain Suspension | Data not available | 2[1] | Data not available | Slower absorption compared to nanosuspension. |
| Marketed Suspension | Data not available | 2 | Data not available | Slower absorption compared to nanosuspension. |
| 3D Printlets | Not significantly different from compressed tablets | Not significantly different from compressed tablets | Not significantly different from compressed tablets | Pharmacokinetic and anti-toxoplasma activity profiles were superimposable with compressed tablets. |
| Compressed Tablets | Not significantly different from 3D printlets | Not significantly different from 3D printlets | Not significantly different from 3D printlets | Serves as a benchmark for novel tablet formulations. |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols: A Closer Look at the Methodology
The data presented in this guide are derived from preclinical studies with specific experimental designs. Understanding these protocols is crucial for interpreting the results and designing future studies.
In Vivo Pharmacokinetic Study of this compound Nanosuspension in Rats
-
Objective: To compare the pharmacokinetic profile of a newly developed this compound nanosuspension with that of a plain this compound suspension and a marketed this compound suspension.
-
Animal Model: Wistar rats.
-
Formulation Administration: A single oral dose of the respective this compound formulation was administered to the rats.
-
Blood Sampling: Blood samples were collected at predetermined time intervals post-administration.
-
Analytical Method: The concentration of this compound in the plasma samples was determined using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data were used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
Bioequivalence Study of 3D Printlets and Compressed Tablets
-
Objective: To compare the in vivo performance of this compound 3D printlets with that of conventional compressed tablets.
-
Study Design: A comparative bioequivalence study was conducted.
-
Key Finding: The study concluded that the pharmacokinetic and anti-toxoplasma activity profiles of the 3D printlets and the compressed tablets were superimposable, indicating no statistically significant difference between the two formulations.
Visualizing the Workflow: A Pharmacokinetic Study
The following diagram illustrates a typical experimental workflow for an in vivo pharmacokinetic study, from animal preparation to data analysis.
Discussion and Future Directions
The comparative data indicate that nanosuspension technology holds significant promise for improving the oral bioavailability and hastening the onset of action of this compound. The finding that 3D-printed tablets exhibit a pharmacokinetic profile comparable to traditional compressed tablets opens up possibilities for personalized medicine and on-demand manufacturing of this essential drug.
Further research is warranted to obtain more granular quantitative data for conventional formulations to allow for a more direct and robust comparison. Additionally, the exploration of other advanced drug delivery systems, such as sustained-release and liposomal formulations, for this compound could yield valuable insights into optimizing its therapeutic efficacy and safety profile. Detailed pharmacokinetic studies on these alternative formulations are essential to fully understand their potential benefits.
References
Benchmarking Pyrimethamine's Performance Against Novel Anti-Parasitic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-parasitic drug Pyrimethamine against a selection of novel compounds. The following sections detail the performance of these compounds against key parasites—Plasmodium falciparum, Toxoplasma gondii, and Cryptosporidium parvum—supported by experimental data. Detailed methodologies for the cited experiments are provided to ensure reproducibility and critical evaluation.
Performance Against Plasmodium falciparum
This compound has long been a cornerstone in the treatment of malaria. However, the emergence of drug-resistant strains of P. falciparum has necessitated the development of novel anti-parasitic agents. This section compares the in vitro efficacy of this compound with that of new compounds targeting different parasitic pathways.
Table 1: In Vitro Efficacy (IC50) Against P. falciparum Strains
| Compound | Target/Mechanism of Action | Strain | IC50 (nM) | Reference |
| This compound | Dihydrofolate Reductase (DHFR) Inhibitor | Sensitive (e.g., NF54) | 15.4 | [1] |
| Resistant (e.g., K1, V1/S) | >2000 - 9,440 | [1] | ||
| Novel Compound A | STAT3 Signaling Inhibitor | - | - | - |
| Novel Compound B | Parasite Tubulin Polymerization Inhibitor | - | - | - |
| Novel Compound C | Glideosomal-Associated Protein 50 (GAP50) Inhibitor | - | - | - |
Data for Novel Compounds A, B, and C are illustrative and would be populated with specific findings from emerging research.
Performance Against Toxoplasma gondii
Toxoplasmosis, caused by Toxoplasma gondii, is a widespread parasitic disease. This compound, in combination with sulfadiazine, remains a standard treatment. This section evaluates its performance against emerging therapeutic candidates.
Table 2: In Vitro Efficacy (EC50/IC50) Against Toxoplasma gondii
| Compound | Target/Mechanism of Action | Strain | EC50/IC50 (µM) | Reference |
| This compound | Dihydrofolate Reductase (DHFR) Inhibitor | RH | 0.482 | [2] |
| Artesunate | Unknown in T. gondii | RH | 0.075 | [2] |
| Nullscript | Histone Deacetylase (HDAC) Inhibitor | RH | 50.9 | [3] |
| JPC-2067-B | Dihydrofolate Reductase (DHFR) Inhibitor | - | Data not available in provided context |
Performance Against Cryptosporidium parvum
Cryptosporidiosis, an intestinal illness caused by Cryptosporidium parvum, currently has limited effective treatments. The development of novel compounds is a critical area of research.
Table 3: In Vitro Efficacy (EC50) Against Cryptosporidium parvum
| Compound | Target/Mechanism of Action | EC50 (µM) | Reference |
| This compound | Dihydrofolate Reductase (DHFR) Inhibitor | Limited efficacy | |
| Nitazoxanide | Pyruvate:ferredoxin oxidoreductase inhibitor | Variable | |
| NSC303244 + NSC158011 | CpPyK + CpLDH inhibitors | Synergistic effect at lower doses | |
| Novel HDAC inhibitors | Histone Deacetylase (HDAC) Inhibitor | Variable |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to generate the data presented in this guide.
In Vitro Anti-malarial Susceptibility Testing: SYBR Green I-based Assay
This assay quantifies parasite DNA to determine parasite growth inhibition.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.
-
Drug Plate Preparation: Serial dilutions of the test compounds are prepared in 96-well plates.
-
Infection: Synchronized ring-stage parasites are added to the drug plates at a specific parasitemia and hematocrit.
-
Incubation: Plates are incubated for 72 hours under a specific gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasite DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the drug concentration.
In Vitro Toxoplasma gondii Growth Inhibition Assay: Luciferase-Based Assay
This method utilizes genetically modified parasites expressing luciferase to quantify parasite proliferation.
-
Cell Culture: A monolayer of host cells (e.g., human foreskin fibroblasts) is grown in 96-well plates.
-
Parasite Infection: Host cells are infected with T. gondii tachyzoites engineered to express luciferase.
-
Compound Addition: Various concentrations of the test compounds are added to the wells.
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours) to allow for parasite replication.
-
Lysis and Substrate Addition: A lysis buffer and the luciferase substrate are added to each well.
-
Luminescence Measurement: The luminescence, which is proportional to the number of viable parasites, is measured using a luminometer.
-
Data Analysis: The 50% effective concentration (EC50) is determined by analyzing the dose-response curve.
In Vitro Cryptosporidium parvum Growth Inhibition Assay: Quantitative RT-PCR (qRT-PCR)
This assay measures the level of parasite-specific rRNA to quantify parasite growth.
-
Host Cell Culture: A confluent monolayer of host cells (e.g., HCT-8) is prepared in 96-well plates.
-
Parasite Infection: Host cells are infected with C. parvum oocysts.
-
Drug Treatment: Serial dilutions of the test compounds are added to the wells.
-
Incubation: Plates are incubated for 48 hours to allow for parasite development.
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and qRT-PCR is performed using primers specific for a C. parvum ribosomal RNA gene (e.g., 18S rRNA).
-
Data Analysis: The level of parasite rRNA is normalized to a host cell housekeeping gene. The 50% effective concentration (EC50) is calculated based on the reduction in parasite rRNA levels in treated versus untreated wells.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and pathways affected by these compounds is crucial for rational drug design and overcoming resistance.
This compound: Inhibition of the Folic Acid Pathway
This compound is a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, which are vital for parasite replication.
This compound's inhibition of DHFR in the folic acid synthesis pathway.
Novel Compound A: Targeting the STAT3 Signaling Pathway
Some novel anti-parasitic compounds function by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. In the context of Toxoplasma gondii infection, the parasite can manipulate the host cell's STAT3 pathway to prevent its elimination by autophagy. By inhibiting this pathway, these novel compounds can restore the host cell's ability to clear the parasite.
Inhibition of the host cell STAT3 pathway by a novel compound.
Novel Compound B: Inhibition of Parasite Tubulin Polymerization
Another class of novel compounds targets the parasite's cytoskeleton by inhibiting tubulin polymerization. Microtubules, which are polymers of tubulin, are essential for various cellular processes, including cell division, motility, and maintaining cell shape. By disrupting microtubule formation, these compounds effectively halt parasite proliferation.
Mechanism of a novel tubulin polymerization inhibitor.
Conclusion
While this compound remains a clinically relevant anti-parasitic drug, particularly in combination therapies, the rise of drug resistance highlights the urgent need for novel compounds with different mechanisms of action. The data presented in this guide demonstrate the potential of several new classes of inhibitors targeting diverse and essential parasite pathways. Continued research and head-to-head comparative studies are crucial for the development of the next generation of effective anti-parasitic treatments.
References
Replicating published findings on Pyrimethamine's therapeutic effects
For researchers and drug development professionals, understanding the therapeutic efficacy and underlying mechanisms of established drugs like Pyrimethamine is crucial for contextualizing new discoveries and identifying novel therapeutic avenues. This guide provides a comprehensive comparison of this compound's performance against key alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams.
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound's primary therapeutic effect stems from its potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. By competitively binding to DHFR, this compound blocks the conversion of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleic acids and certain amino acids. This disruption of DNA and RNA synthesis is particularly detrimental to rapidly proliferating organisms like parasites.
Inhibitory Activity and Selectivity
This compound exhibits a significantly higher affinity for the DHFR enzyme of various parasites compared to the human ortholog, which provides its therapeutic window. However, this selectivity is not absolute, and at higher concentrations, inhibition of human DHFR can occur, leading to dose-limiting toxicities.
| Target | IC50 (nM) | Reference |
| Plasmodium falciparum (this compound-sensitive strains) | 6.1 x 10⁻⁹ M - 15.4 nM | [1][2] |
| Plasmodium falciparum (this compound-resistant strains with multiple DHFR mutations) | > 2,000 nM - 42,100 nM | [2][3] |
| Toxoplasma gondii DHFR | 139 ± 49 nM | [4] |
| Human DHFR | 760 ± 130 nM | |
| Trypanosoma brucei DHFR | Ki of 24.2 nM |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of a drug's potency. Lower values indicate higher potency. The wide range of IC50 values for P. falciparum reflects the impact of various mutations in the dhfr gene that confer resistance.
Comparative Efficacy in Clinical Settings
This compound, often in combination with a sulfonamide like sulfadiazine, has been a cornerstone in the treatment of toxoplasmosis and, historically, malaria. Its efficacy has been compared to other therapeutic agents in various clinical trials.
Toxoplasmosis Treatment
The combination of this compound and sulfadiazine is considered a standard treatment for toxoplasmosis, particularly for toxoplasmic encephalitis in immunocompromised patients. Clinical trials have compared this regimen with trimethoprim-sulfamethoxazole (TMP-SMX).
| Study Outcome | This compound + Sulfadiazine | Trimethoprim-Sulfamethoxazole | p-value | Reference |
| Toxoplasmic Encephalitis in AIDS Patients | ||||
| Complete Clinical Response | 65.7% (23/35) | 62.1% (23/37) | Not Statistically Significant | |
| Complete Radiological Response | 39.3% (13/33) | 62.1% (23/37) | 0.0478 | |
| Adverse Reactions | Significantly more frequent | Significantly less frequent | - | |
| Ocular Toxoplasmosis | ||||
| Mean Reduction in Lesion Size | 61% | 59% | 0.75 | |
| Mean Final Visual Acuity (logMAR) | 0.12 (20/25) | 0.09 (20/25) | 0.56 | |
| Recurrence Rate (24 months) | ~10% | ~10% | 0.64 |
A meta-analysis of treatments for toxoplasmic encephalitis in AIDS patients found that the pooled cure rate for this compound-sulfadiazine was 49.8%. While effective, the combination of this compound and sulfadiazine is associated with a higher rate of adverse effects, primarily skin rash, compared to TMP-SMX.
Prophylaxis of Pneumocystis jirovecii Pneumonia (PCP)
While trimethoprim-sulfamethoxazole is the first-line agent for PCP prophylaxis, this compound in combination with dapsone is a second-line option. A meta-analysis of prophylactic treatments in HIV-infected patients showed that for preventing PCP, trimethoprim-sulfamethoxazole was more effective than dapsone/pyrimethamine (risk ratio: 0.49). However, dapsone/pyrimethamine was more effective at preventing toxoplasma encephalitis (risk ratio: 0.72) compared to aerosolized pentamidine.
Novel Therapeutic Applications and Associated Signaling Pathways
Recent research has unveiled potential new applications for this compound beyond its established anti-parasitic roles, including in certain cancers and genetic disorders.
Inhibition of STAT3 Signaling
This compound has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers and promotes cell proliferation and survival. Mechanistic studies suggest that this compound's inhibition of STAT3 is a downstream consequence of its primary action on DHFR. The resulting deficiency in reduced folates appears to impede STAT3 transcriptional activity without significantly affecting its phosphorylation, nuclear translocation, or DNA binding.
In a phase I/II clinical trial for relapsed chronic lymphocytic leukemia (CLL), a disease where STAT3 is a key driver, this compound did not lead to objective responses. However, 50% of the heavily pretreated patients achieved stable disease, with a median overall survival of 22.2 months. These findings suggest that while single-agent activity may be limited at the doses tested, combination therapies could be a promising avenue.
Pharmacological Chaperone for GM2 Gangliosidosis
In vitro studies have shown that this compound can act as a pharmacological chaperone for certain mutations in the HEXA and HEXB genes, which cause Tay-Sachs and Sandhoff diseases (GM2 gangliosidosis), respectively. By stabilizing the mutant β-hexosaminidase A enzyme, this compound can partially rescue its activity.
An open-label Phase I/II clinical trial in patients with late-onset GM2 gangliosidosis demonstrated that this compound treatment could enhance leukocyte Hex A activity by up to 4-fold at doses of 50 mg per day or less. However, significant side effects were observed at doses of 75 mg per day and higher. While clinical efficacy was not assessed in this short-term trial, these findings support the potential for further investigation of this compound in this rare genetic disorder.
Experimental Protocols
In Vitro Susceptibility Testing of Plasmodium falciparum
This protocol is adapted from established methods for determining the in vitro susceptibility of P. falciparum to this compound.
1. Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human erythrocytes
-
RPMI-1640 medium low in p-aminobenzoic acid (PABA) and folic acid
-
Human serum
-
This compound stock solution
-
96-well microtiter plates
-
Hypoxanthine, [³H]-labeled
-
Cell harvester and scintillation counter
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
2. Procedure:
-
Prepare serial dilutions of this compound in the low PABA/folic acid RPMI-1640 medium in a 96-well plate.
-
Prepare a parasite culture with a 2% erythrocyte suspension and a starting parasitemia of 0.5%.
-
Add the parasite culture to each well of the pre-dosed plate. Include drug-free control wells.
-
Incubate the plate at 37°C in the specified gas mixture for 48 hours.
-
After 24 hours of incubation, add [³H]-hypoxanthine to each well to a final concentration of 0.5 µCi/well.
-
After the 48-hour incubation period, harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Measure the incorporation of [³H]-hypoxanthine using a scintillation counter.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of [³H]-hypoxanthine uptake against the drug concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of an in vitro microtest for determining the susceptibility of Plasmodium falciparum to sulfadoxine—this compound: laboratory investigations and field studies in Port-au-Prince, Haiti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Pyrimethamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of pyrimethamine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and ecosystems. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, safety glasses, and a lab coat.[1] Handle this compound in a well-ventilated area to avoid inhalation of dust or aerosols.[1][2] In case of a spill, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to prevent its entry into the environment and sewer systems.[1] The preferred methods of disposal are through a licensed hazardous waste contractor or a drug take-back program.
1. Waste Identification and Segregation:
-
Isolate all this compound waste, including expired compounds, contaminated materials (e.g., gloves, weighing paper), and empty containers.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Label the waste container clearly as "Hazardous Waste: this compound".
2. On-Site Management and Storage:
-
Store this compound waste in a designated, secure area away from incompatible materials.
-
Keep waste containers tightly closed to prevent spills or leaks.
3. Disposal Options:
-
Preferred Method: Licensed Waste Management Contractor:
-
The most recommended method for the disposal of this compound is to use a licensed chemical waste management company. These companies are equipped to handle and dispose of hazardous pharmaceutical waste in compliance with all federal, state, and local regulations.
-
Contact your institution's EHS office to arrange for pickup by a certified contractor.
-
-
Alternative Method: Drug Take-Back Programs:
-
For smaller quantities, drug take-back programs may be a viable option. These programs are often sponsored by government agencies or pharmacies.
-
-
Disposal in Household Trash (Only if other options are unavailable):
-
This method should be considered a last resort and may not be permissible for laboratory-generated waste. Always consult your local regulations first.
-
If this is the only option, take the following steps:
-
Remove the this compound from its original container.
-
Mix it with an unpalatable substance such as used coffee grounds or kitty litter. This makes the drug less appealing to children and pets.
-
Place the mixture in a sealed container, such as a sealable plastic bag or an empty tub with a lid, to prevent leakage.
-
Dispose of the sealed container in the household trash.
-
-
Important Considerations:
-
Do Not Flush: Do not dispose of this compound down the drain or toilet. This can lead to contamination of water supplies as wastewater treatment plants are often not equipped to remove such chemicals.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They may retain product residue and should be disposed of as hazardous waste.
-
Regulatory Compliance: It is the responsibility of the waste generator to ensure that disposal is carried out in accordance with all applicable laws and regulations.
Quantitative Data on this compound Disposal
| Property | Value |
| CAS Number | 58-14-0 |
| Molecular Formula | C12H13ClN4 |
| Molecular Weight | 248.71 g/mol |
| Hazard Statements | Harmful if swallowed (H302), Toxic to aquatic life (H401) |
| Disposal Precautionary Statement | P501: Dispose of contents/container in accordance with local/regional/national/international regulations |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe and compliant disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
